1-Monopalmitin
Description
Properties
IUPAC Name |
2,3-dihydroxypropyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMUACJMDIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891470 | |
| Record name | 1-Glyceryl monohexadecanoate | |
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Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |
| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Palmitoyl glycerol | |
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Solubility |
Insoluble in water, soluble in ethanol and toluene at 50 °C | |
| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |
| Record name | 1-Monopalmitin | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Palmitoyl glycerol | |
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| Record name | (S)-2,3-Dihydroxypropyl palmitate | |
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| Record name | Glycerides, C16-22 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monopalmitin | |
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| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |
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| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |
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| Record name | Glycerides, C16-22 | |
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| Record name | 1-Glyceryl monohexadecanoate | |
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| Record name | Glycerides, C16-22 | |
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| Record name | (±)-2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |
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| Record name | (S)-2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,3-dihydroxypropyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycerol palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLYCERYL 1-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
what is the function of 1-Monopalmitin in cell signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monopalmitin, a monoacylglyceride, has emerged as a bioactive lipid with significant roles in cellular signaling, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the current understanding of this compound's function, focusing on its well-documented effects on the PI3K/Akt pathway and its role as a P-glycoprotein inhibitor. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents signaling pathways and experimental workflows as diagrams for enhanced clarity.
Core Signaling Functions of this compound
Current research primarily highlights two core functions of this compound in cell signaling:
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Activation of the PI3K/Akt Pathway: In cancer cells, this compound acts as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This activation paradoxically leads to anti-proliferative and pro-apoptotic effects in specific cancer cell lines, suggesting a context-dependent regulation of this critical survival pathway.
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Inhibition of P-glycoprotein (P-gp): this compound has been shown to inhibit the function of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature regarding the cellular effects of this compound.
| Cell Line | Effect | Parameter | Value | Reference |
| A549 (Lung Cancer) | Induction of Apoptosis | IC50 | 50-58 µg/mL | [1] |
| SPC-A1 (Lung Cancer) | Induction of Apoptosis | IC50 | 50-58 µg/mL | [1] |
| Caco-2 (Intestinal) | P-glycoprotein Inhibition | Concentration Range | 0.1-300 µM | [1] |
Table 1: Cytotoxic and P-glycoprotein Inhibitory Concentrations of this compound.
| Cell Line | Treatment | Effect | Observation | Reference |
| A549, SPC-A1 | 50 µg/mL; 20 h | Cell Cycle Arrest | G2/M phase arrest, p21 upregulation, Cyclin D1 downregulation | [1] |
| A549, SPC-A1 | 12.5-50 µg/mL; 48 h | Apoptosis | Activation of Caspase-3 and PARP cleavage, inhibition of IAPs | [1] |
| A549, SPC-A1 | 50 µg/mL; 8 h | Autophagy | LC3-II accumulation, p62 degradation | [1] |
Table 2: Effects of this compound on Cell Cycle, Apoptosis, and Autophagy Markers in Lung Cancer Cells.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound.
Caption: this compound-induced PI3K/Akt signaling pathway leading to apoptosis.
Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Assessment of this compound-Induced Apoptosis via PI3K/Akt Pathway
This protocol describes how to investigate the pro-apoptotic effect of this compound and its dependence on the PI3K/Akt pathway in a cancer cell line (e.g., A549).
Caption: Experimental workflow for apoptosis assessment.
Materials:
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A549 human lung carcinoma cell line
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DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
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This compound (stock solution in DMSO)
-
PI3K inhibitors: LY294002 and Wortmannin (stock solutions in DMSO)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
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PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-cleaved Caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture A549 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
For PI3K inhibition experiments, pre-treat cells with LY294002 (e.g., 20 µM) or Wortmannin (e.g., 100 nM) for 1 hour.
-
Treat cells with the desired concentration of this compound (e.g., 50 µg/mL) or vehicle (DMSO) for the indicated time (e.g., 24-48 hours).
-
-
Western Blot Analysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
-
-
Flow Cytometry for Apoptosis:
-
After treatment, collect both adherent and floating cells.
-
Wash cells with PBS and resuspend in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
-
P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux
This protocol describes a method to assess the inhibitory effect of this compound on P-gp function using the fluorescent substrate Rhodamine 123 in a P-gp overexpressing cell line (e.g., Caco-2).
Caption: Workflow for P-glycoprotein inhibition assay.
Materials:
-
Caco-2 human colorectal adenocarcinoma cell line
-
DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control for P-gp inhibition)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM until they form a confluent monolayer (typically 21 days post-seeding to allow for differentiation and P-gp expression).
-
Rhodamine 123 Loading:
-
Wash the Caco-2 cell monolayers twice with pre-warmed HBSS.
-
Incubate the cells with a loading solution of Rhodamine 123 (e.g., 5 µM) in HBSS for a defined period (e.g., 60 minutes) at 37°C.
-
-
Efflux and Inhibition:
-
After loading, wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Add fresh, pre-warmed HBSS containing different concentrations of this compound (e.g., 0.1, 1, 10, 100, 300 µM), vehicle (DMSO), or a positive control inhibitor (e.g., 100 µM Verapamil).
-
Incubate the cells for a defined efflux period (e.g., 60-120 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
After the efflux period, wash the cells with ice-cold HBSS.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Alternatively, detach the cells with trypsin and analyze the intracellular fluorescence by flow cytometry.
-
-
Data Analysis:
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Calculate the percentage of Rhodamine 123 accumulation at each concentration of this compound relative to the vehicle control. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
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Discussion and Future Directions
The current body of research strongly implicates this compound as a modulator of the PI3K/Akt pathway with significant anti-cancer properties, particularly in lung cancer models. Its ability to inhibit P-glycoprotein further highlights its potential as an adjuvant in chemotherapy to overcome multidrug resistance.
However, the broader role of this compound in cell signaling remains largely unexplored. Future research should aim to:
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Investigate its effects in non-cancerous cells to understand its physiological roles.
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Explore potential interactions with other major signaling pathways , such as those involving G-protein coupled receptors (GPCRs), protein kinase C (PKC), and intracellular calcium mobilization. Given its lipid nature, it is plausible that this compound could interact with membrane-associated signaling complexes.
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Elucidate its metabolic fate and potential connection to the endocannabinoid system. As a monoacylglycerol, it is a potential substrate for monoacylglycerol lipase (MGL), an enzyme that also degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding this metabolic interplay could reveal novel signaling functions.
A deeper understanding of these aspects will be crucial for the development of this compound-based therapeutic strategies.
References
1-Monopalmitin natural sources and extraction
An In-depth Technical Guide to 1-Monopalmitin: Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (1-O-palmitoyl-rac-glycerol), focusing on its natural origins and the methodologies for its extraction and purification. This compound is a monoacylglycerol containing the saturated fatty acid palmitic acid at the sn-1 position. It has garnered significant interest in the pharmaceutical and biomedical fields for its biological activities, including its potential as an anti-cancer agent.
Natural Sources of this compound
This compound is found as a natural product in a variety of plant and algal species. Its presence is often associated with the abundance of its constituent fatty acid, palmitic acid, which is the most common saturated fatty acid in animals and plants.[1][2]
Key natural sources identified include:
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Algae: Notably extracted from Mougeotia nummuloides and the cyanobacterium Spirulina major (also known as Arthrospira platensis).[2][3] These organisms are considered primary sources for direct extraction of the compound.
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Plants: It has been reported in plants such as Neolitsea daibuensis, Perilla frutescens, and Trichosanthes tricuspidata.[1]
While direct quantification in many sources is limited in the literature, the concentration of the precursor, palmitic acid, can indicate a source's potential. Spirulina, for instance, has a significant lipid fraction where palmitic acid is a major constituent.
Table 1: Palmitic Acid Content in Selected Natural Sources
| Natural Source | Palmitic Acid Content (% of total fatty acids) |
|---|---|
| Spirulina platensis | ~45-55% |
| Palm Oil | ~44% |
| Butterfat | ~25-29% |
| Cocoa Butter | ~24-28% |
Extraction and Purification Methodologies
The extraction and purification of this compound from natural sources, particularly microalgae, is a multi-step process involving initial lipid extraction followed by chromatographic purification. Furthermore, enzymatic synthesis represents a highly efficient alternative for producing high-purity this compound.
Solvent-Based Extraction
This is the most common initial step for isolating total lipids from biomass. The principle is to use organic solvents to solubilize lipids, separating them from other cellular components like proteins and carbohydrates.
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Folch & Bligh and Dyer Methods: These classical methods use a chloroform:methanol mixture, often with water, to create a biphasic system.[4][5] The lipids, including monoglycerides, are partitioned into the lower chloroform layer, which is then collected.[5]
-
Soxhlet Extraction: This continuous extraction method uses a solvent like methanol or ethanol to efficiently extract lipids from a dried, solid sample over several hours.
-
Accelerated Solvent Extraction (ASE): A modern approach that uses elevated temperatures and pressures to reduce extraction times and solvent consumption compared to traditional methods.
Enzymatic Synthesis
Enzymatic methods offer high specificity and yield for producing monoglycerides. These are technically semi-synthetic routes but are crucial for generating high-purity compounds for research and drug development.
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Lipase-Catalyzed Esterification/Transesterification: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can catalyze the esterification of palmitic acid with glycerol or the transesterification of a palmitate ester (e.g., vinyl palmitate) with glycerol.[6] This method is highly efficient, environmentally friendly, and can be scaled for larger production.[6]
Purification
Following initial extraction, the crude lipid mixture requires purification to isolate this compound.
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Column Chromatography: This is the primary technique for purification. Silica gel is used as the stationary phase, and a solvent system (mobile phase), typically a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate), is used to separate compounds based on their polarity. Monoglycerides are more polar than triglycerides and diglycerides and will elute later.
-
Crystallization: After chromatographic purification, repeated crystallization can be used to achieve very high purity of the final product.[6]
Table 2: Comparison of Key Extraction & Synthesis Methodologies
| Method | Principle | Advantages | Disadvantages | Typical Yield/Purity |
|---|---|---|---|---|
| Solvent Extraction | Differential solubility of lipids in organic solvents. | Effective for crude extraction from raw biomass; well-established. | Low selectivity; requires large solvent volumes; co-extracts other lipids. | Variable yield of crude extract; requires extensive purification. |
| Enzymatic Synthesis | Lipase-catalyzed esterification of glycerol with palmitic acid. | High specificity and yield; environmentally friendly; mild reaction conditions. | Higher initial cost (enzyme); requires purified precursors. | Yields can exceed 95% with >99% purity after purification.[7] |
| Supercritical Fluid Extraction (SFE) | Extraction using CO2 at its supercritical state, often with a co-solvent. | "Green" solvent; tunable selectivity by varying pressure/temperature. | High capital equipment cost; may require co-solvents for polar lipids. | Moderate to high, depending on optimization. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Spirulina Biomass
This protocol outlines a standard laboratory procedure for the extraction and purification of this compound from dried Spirulina powder.
1. Sample Preparation:
- Lyophilize (freeze-dry) fresh Spirulina paste to obtain a fine, dry powder. This maximizes surface area and prevents enzymatic degradation.
- Alternatively, use commercially available high-quality, dried Spirulina powder.
2. Total Lipid Extraction (Adapted from Folch Method):
- Weigh 10 g of dried Spirulina powder into a 250 mL glass beaker.
- Add 100 mL of a 2:1 (v/v) chloroform:methanol solvent mixture.
- Homogenize the mixture for 5-10 minutes using a high-speed homogenizer or sonicator.
- Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove the solid biomass.
- Transfer the filtrate to a separatory funnel.
- Add 20 mL of 0.9% NaCl aqueous solution to the filtrate to induce phase separation.
- Mix gently by inverting the funnel several times and allow the layers to separate for at least 30 minutes.
- Collect the lower chloroform layer, which contains the total lipid extract.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
3. Purification by Silica Gel Column Chromatography:
- Column Packing: Prepare a glass column (e.g., 40 mm diameter) with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexane to create a slurry. Pack the column evenly to avoid air bubbles.
- Sample Loading: Dissolve the crude lipid extract in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the powder to the top of the packed column.
- Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
- Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
- Analysis: Spot fractions on a TLC plate and develop in a hexane:ethyl acetate system. Visualize spots using an appropriate stain (e.g., potassium permanganate or iodine vapor). This compound will be more polar than triglycerides and diglycerides.
- Isolation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product.
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes a lipase-catalyzed synthesis for high-yield production.
1. Reaction Setup:
- In a sealed reaction vessel, combine palmitic acid (1 equivalent) and glycerol (1.2-1.5 equivalents).
- Add a suitable organic solvent (e.g., tert-butanol or a solvent-free system if substrates are liquid at reaction temperature).
- Add immobilized lipase (e.g., Novozym 435) at a concentration of 10-20 g/L.[8]
2. Incubation:
- Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking (e.g., 180-200 rpm) for 24-48 hours.[8]
3. Termination and Enzyme Recovery:
- Stop the reaction by filtering the mixture to recover the immobilized enzyme, which can be washed and reused.
4. Product Purification:
- Evaporate the solvent from the filtrate.
- Purify the resulting product mixture using silica gel column chromatography as described in Protocol 1 (Step 3) to separate this compound from unreacted substrates and byproducts (diglycerides, triglycerides).
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound | C19H38O4 | CID 14900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. CAS 542-44-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Microalgae Biomolecules: Extraction, Separation and Purification Methods [mdpi.com]
- 5. A Single-Step Method for Rapid Extraction of Total Lipids from Green Microalgae | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
The Presence and Significance of 1-Monopalmitin in Marine Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monopalmitin, a monoacylglycerol consisting of glycerol esterified with palmitic acid, is an emerging bioactive lipid with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. While traditionally studied in terrestrial plants, recent research has unveiled its presence and potential significance within diverse marine ecosystems. This technical guide provides a comprehensive overview of the discovery of this compound in various marine organisms, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this marine-derived compound.
Introduction: The Expanding Horizon of Marine Lipidomics
The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds with significant therapeutic potential. Marine invertebrates, algae, and microorganisms have evolved unique metabolic pathways to thrive in extreme conditions, leading to the production of a wide array of secondary metabolites. Among these, lipids and their derivatives have garnered increasing attention for their diverse biological activities.
This compound (1-palmitoyl-rac-glycerol) is a simple lipid that has been identified as a constituent of various organisms. In recent years, its discovery in marine life, from microscopic algae to complex invertebrates, has opened new avenues for research and development. This guide focuses on the technical aspects of this compound discovery in the marine realm, providing the necessary data and methodologies to facilitate further exploration.
Quantitative Distribution of this compound in Marine Organisms
The concentration of this compound varies significantly across different marine taxa. While data for many marine organisms remains to be fully elucidated, recent studies have provided quantitative insights into its presence in microalgae and corals.
Table 1: Quantitative Analysis of this compound (MAG-C16:0) in Marine Microalgal Species
| Phylum | Class | Species | This compound (µg/mg of lipid extract) |
| Haptophyta | Coccolithophyceae | Emiliania huxleyi | 0.82 ± 0.05 |
| Ochrophyta | Bacillariophyceae | Skeletonema pseudocostatum | 0.63 ± 0.04 |
| Chaetoceros affinis | 0.97 ± 0.06 | ||
| Thalassiosira rotula | 0.59 ± 0.02 | ||
| Pseudo-nitzschia arenysensis | 0.31 ± 0.02 | ||
| Leptocylindrus danicus | 0.41 ± 0.01 | ||
| Cyclotella cryptica | 0.24 ± 0.02 | ||
| Phaeodactylum tricornutum | 1.52 ± 0.12 | ||
| Dinophyta | Dinophyceae | Amphidinium carterae | 0.66 ± 0.06 |
| Amphidinium massartii | 0.49 ± 0.09 | ||
| Alexandrium minutum | 0.75 ± 0.03 | ||
| Prorocentrum minimum | 0.55 ± 0.04 |
Data sourced from a 2024 study on bioactive monoacylglycerols in marine microalgae.
Table 2: Average Concentration of Mono-akyl-diacylglycerols (MADAGs) in Marine Corals
| Coral Type | Number of Species Analyzed | Average MADAG Concentration (% of total lipids) |
| Hard Corals | 49 | 4.6 ± 2.9 |
| Soft Corals | 59 | 14.7 ± 8.3 |
Note: This data represents the broader class of mono-akyl-diacylglycerols, which includes this compound. Specific quantification of this compound within the MADAG fraction of these corals requires further investigation. Data sourced from a comprehensive review on coral lipids.
While specific quantitative data for this compound in marine sponges is currently limited, the diverse and abundant lipid profiles of sponges suggest they are a promising source for future investigations. Lipidomics studies on various sponge species have revealed a complex array of fatty acids and glycerolipids, indicating the potential presence of this compound.
Experimental Protocols
Isolation and Quantification of this compound from Marine Microalgae
This protocol is adapted from a validated method for the analysis of monoacylglycerols in marine microalgae.
3.1.1. Materials and Reagents:
-
Lyophilized microalgal biomass
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ultrapure water
-
Internal Standard (IS): 1-Arachidonoyl-d8-glycerol (or other suitable deuterated monoacylglycerol)
-
This compound analytical standard
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator
-
Vacuum concentrator
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 or equivalent column
3.1.2. Extraction Procedure:
-
Weigh approximately 10 mg of lyophilized microalgal biomass into a 1.5 mL centrifuge tube.
-
Add 300 µL of MeOH and a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution).
-
Vortex thoroughly to ensure complete mixing and cell disruption.
-
Add 1 mL of MTBE and vortex for 1 hour at room temperature.
-
Induce phase separation by adding 250 µL of ultrapure water and vortexing for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (MTBE layer) and transfer it to a clean 15 mL tube.
-
Re-extract the aqueous phase with an additional 500 µL of MTBE, vortex, and centrifuge as before.
-
Combine the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Further dry the lipid extract in a vacuum concentrator.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., 100 µL of MeOH) for LC-MS analysis.
3.1.3. LC-MS Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations, each containing the same concentration of the internal standard.
-
Inject the prepared sample and calibration standards onto the LC-MS system.
-
Use a suitable gradient elution program to separate the lipids. For example, a gradient of water and methanol on a C18 column.
-
Monitor the [M+Na]+ or [M+H]+ adducts of this compound and the internal standard in the mass spectrometer using selected ion monitoring (SIM) or a similar targeted acquisition mode.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area ratio on the calibration curve.
General Protocol for Lipid Extraction from Marine Invertebrates (Sponges and Corals)
This protocol provides a general framework for the extraction of lipids, including monoacylglycerols, from marine invertebrate tissues. Optimization may be required depending on the specific species and sample matrix.
3.2.1. Materials and Reagents:
-
Fresh or frozen invertebrate tissue
-
Dichloromethane (CH2Cl2), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Homogenizer (e.g., tissue grinder, bead beater)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
3.2.2. Extraction Procedure (Modified Bligh-Dyer Method):
-
Homogenize a known weight of the invertebrate tissue in a mixture of CH2Cl2 and MeOH (1:2, v/v).
-
After homogenization, add an additional volume of CH2Cl2 to achieve a final solvent ratio of CH2Cl2:MeOH:H2O of 1:1:0.9 (v/v/v), accounting for the water content of the tissue.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collect the lower organic phase (CH2Cl2 layer) containing the lipids.
-
Re-extract the aqueous phase with CH2Cl2.
-
Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.
-
The resulting total lipid extract can then be subjected to further purification and analysis, such as solid-phase extraction (SPE) to enrich for monoacylglycerols, followed by LC-MS or GC-MS for quantification.
Signaling Pathway Modulation
This compound has been shown to exert its biological effects, at least in part, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. The dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer.
Marine-derived compounds are increasingly being recognized as potent modulators of this pathway. While research on the specific effects of this compound from marine organisms on this pathway is ongoing, studies on this compound from other sources have demonstrated its ability to activate PI3K/Akt signaling, leading to downstream effects such as the induction of apoptosis in cancer cells. In marine invertebrates, the PI3K/Akt pathway is known to play a crucial role in their immune response.
Visualizing the PI3K/Akt Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling cascade, a key target for many bioactive compounds, including those derived from marine organisms.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Investigating this compound's Effect on Signaling Pathways
The following diagram outlines a typical experimental workflow to elucidate the mechanism of action of this compound on a specific signaling pathway in a marine invertebrate model.
Caption: Workflow for signaling pathway analysis.
Conclusion and Future Directions
The discovery of this compound in a variety of marine organisms, from microalgae to corals, highlights the vast potential of the marine environment as a source of novel bioactive compounds. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the distribution, biosynthesis, and therapeutic applications of this promising lipid molecule.
Future research should focus on:
-
Expanding Quantitative Analysis: Conducting comprehensive lipidomics studies on a wider range of marine invertebrates, particularly sponges, to establish a more complete picture of this compound distribution.
-
Elucidating Biosynthetic Pathways: Investigating the enzymatic machinery responsible for this compound synthesis in marine organisms to enable sustainable production through biotechnological approaches.
-
In-depth Mechanistic Studies: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound in the context of marine invertebrate physiology and its potential for human therapeutic applications.
-
Synergistic Effects: Exploring the potential synergistic interactions of this compound with other marine-derived compounds to enhance its therapeutic efficacy.
By addressing these key areas, the scientific community can unlock the full potential of this compound as a valuable lead compound for the development of new drugs and therapies.
Methodological & Application
Synthesis Protocol for High-Purity 1-Monopalmitin: An Application Note for Researchers
Abstract
This document provides detailed protocols for the synthesis of high-purity 1-Monopalmitin (1-palmitoyl-rac-glycerol), a monoacylglycerol with significant applications in the pharmaceutical and food industries.[1][2] this compound serves as a crucial excipient in drug delivery systems, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[] It is also a key component in the formation of lipid-based carriers like liposomes and micelles.[] This application note details two effective chemoenzymatic synthesis methods, purification strategies, and analytical characterization. Furthermore, it briefly discusses the biological activities of this compound, including its role as a P-glycoprotein inhibitor and an activator of the PI3K/Akt signaling pathway, making it a compound of interest for cancer research.[4]
Introduction
This compound, a glyceride formed from one molecule of palmitic acid and a glycerol backbone, is a versatile compound with established roles as an emulsifier and stabilizer in various formulations.[1][2][] In the context of drug development, its ability to enhance drug solubility and act as a carrier makes it an invaluable tool for formulation scientists.[] Moreover, emerging research has highlighted its potential as a bioactive molecule, capable of inducing apoptosis in cancer cells and modulating key cellular signaling pathways.[4][5] The synthesis of high-purity this compound is therefore critical for reproducible and reliable research in these fields. This note provides scalable and environmentally friendly enzymatic methods for its synthesis.[6]
Chemoenzymatic Synthesis of this compound
Enzymatic synthesis offers a milder and more selective alternative to purely chemical methods, often resulting in higher purity products with fewer side reactions. The following protocols are based on lipase-catalyzed reactions, which are known for their efficiency and specificity.
Method 1: Enzymatic Transesterification of Vinyl Palmitate with Glycerol
This method utilizes the lipase Novozym 435 to catalyze the transesterification between vinyl palmitate and glycerol.[6] This approach is noted for its simplicity and effectiveness without the need for absorbing glycerol onto a solid support.[6]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine vinyl palmitate (1 mmol) and glycerol (5 mmol).
-
Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE) as the solvent.[6]
-
Enzyme Addition: Add Novozym 435 lipase (10% w/w of total reactants).[6]
-
Reaction Conditions: Stir the mixture at ambient temperature for 6 hours.[6]
-
Enzyme Removal: After the reaction is complete, filter off the lipase.[6]
-
Purification: The crude product is purified by repeated crystallization to obtain pure this compound.[6]
Method 2: Enzymatic Esterification of 1,2-Acetonide Glycerol followed by Deprotection
This two-step method involves the protection of the glycerol backbone, enzymatic esterification with palmitic acid, and subsequent deprotection to yield this compound.[6] This method is considered simpler and safer than traditional chemical methods.[6]
Experimental Protocol:
Step 1: Enzymatic Esterification
-
Reaction Setup: Combine 1,2-acetonide glycerol (606 mmol) and palmitic acid in dichloromethane.
-
Enzyme Addition: Add Novozym 435 (10% w/w of total reactants).[6]
-
Reaction Conditions: Stir the reaction mixture at 55 °C for 10 hours.[6]
-
Work-up: After the reaction, remove the solvent under reduced pressure. The resulting 1,2-acetonide-3-palmitoyl glycerol is used directly in the next step.[6]
Step 2: Cleavage of the Acetonide Group
-
Reaction Setup: Dissolve the crude 1,2-acetonide-3-palmitoyl glycerol (500 mmol) in methanol.
-
Catalyst Addition: Add Amberlyst-15 as the catalyst.[6]
-
Reaction Conditions: Stir the mixture to facilitate the cleavage of the acetonide group.
-
Purification: The final product, this compound, is purified by repeated crystallization from the reaction mixture.[6]
Quantitative Data Summary
The following table summarizes the typical yields and purity obtained from the described synthesis methods.
| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Reference |
| Enzymatic Transesterification | Vinyl Palmitate, Glycerol | Novozym 435 | High | >99% | [6] |
| Enzymatic Esterification & Deprotection | 1,2-Acetonide Glycerol, Palmitic Acid | Novozym 435, Amberlyst-15 | High | >99% | [6] |
| Enzymatic Hydrolysis of Tripalmitin (for 2-Monopalmitin) | Tripalmitin | Thermomyces lanuginosa lipase | 8% | N/A | [7] |
Note: While the third entry is for 2-Monopalmitin, it provides a comparative enzymatic approach.
Analytical Characterization
High-purity this compound is typically a white to off-white solid at room temperature.[1][2] Its identity and purity can be confirmed using a variety of analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.[7] An example of an LC-MS method involves a Hypersil GOLD aQ C18 column with a mobile phase gradient of aqueous formic acid and methanol.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[7]
-
Melting Point: The reported melting point is approximately 75 °C.
Applications in Drug Development and Research
Excipient in Pharmaceutical Formulations
This compound is utilized as an excipient to stabilize and deliver active pharmaceutical ingredients (APIs).[] Its amphiphilic nature allows it to act as an emulsifier, enhancing the solubility and bioavailability of poorly water-soluble drugs.[1][] It is a key component in the development of lipid-based drug delivery systems such as liposomes and micelles.[]
Biological Activity
Recent studies have revealed that this compound possesses intrinsic biological activity. It has been shown to:
-
Inhibit P-glycoprotein (P-gp): This can increase the intracellular accumulation of drugs that are P-gp substrates, potentially overcoming multidrug resistance in cancer cells.[4]
-
Activate the PI3K/Akt Pathway: This signaling pathway is crucial for cell survival and proliferation.[4]
-
Induce Apoptosis in Cancer Cells: this compound can induce G2/M cell cycle arrest and caspase-dependent apoptosis in lung cancer cells, with IC50 values in the range of 50-58 µg/mL.[4][5]
Visualized Workflows and Pathways
Synthesis Workflow
Caption: Chemoenzymatic synthesis routes for high-purity this compound.
Biological Activity Pathway
References
- 1. CAS 542-44-9: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 19670-51-0: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Monopalmitin as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Monopalmitin (also known as Glyceryl Monopalmitate) and its versatile applications as an excipient in pharmaceutical formulations. Detailed protocols for the preparation and characterization of various drug delivery systems utilizing this compound are provided to guide researchers in their formulation development efforts.
Introduction to this compound in Pharmaceuticals
This compound is a monoacylglycerol derived from palmitic acid and glycerol. It is a biocompatible and biodegradable lipid excipient widely employed in the pharmaceutical industry for its emulsifying, stabilizing, and lubricating properties. Its ability to form stable lipid matrices makes it a valuable component in the development of advanced drug delivery systems, including solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS). Furthermore, its waxy nature lends itself to applications as a lubricant and as a matrix-forming agent in controlled-release oral solid dosage forms.
Key Physicochemical Properties:
| Property | Value | Reference |
| Synonyms | Glyceryl Monopalmitate, 1-Palmitoyl-rac-glycerol | |
| Molecular Formula | C19H38O4 | |
| Molecular Weight | 330.5 g/mol | |
| Appearance | White to off-white powder or waxy solid | |
| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and other organic solvents |
Application in Solid Lipid Nanoparticles (SLNs)
This compound is an excellent lipid for the preparation of SLNs, which are colloidal drug carriers that offer advantages such as improved drug stability, controlled release, and targeted delivery. The solid lipid core of this compound encapsulates the drug, protecting it from degradation and allowing for sustained release.
Quantitative Data for SLNs Formulated with Glyceryl Monoesters
The following table summarizes typical characterization data for SLNs prepared with glyceryl monoesters (glyceryl monostearate, structurally similar to this compound) and propylene glycol monopalmitate, providing an expected range of values for formulators.
| Formulation Components | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Glyceryl Monostearate, Tween 20/80, Lecithin | Dibenzoyl Peroxide | 194.6 ± 5.03 to 406.6 ± 15.2 | - | - | 80.5 ± 9.45 | 0.805 ± 0.093 | |
| Glyceryl Monostearate, Tween 20/80, Lecithin | Erythromycin | 220 ± 6.2 to 328.34 ± 2.5 | - | - | 94.6 ± 14.9 | 0.946 ± 0.012 | |
| Glyceryl Monostearate, Tween 20/80, Lecithin | Triamcinolone Acetonide | 227.3 ± 2.5 to 480.6 ± 24 | - | - | 96 ± 11.5 | 0.96 ± 0.012 | |
| Propylene Glycol Monopalmitate:Glyceryl Monostearate (2:1 and 1:1) | Carvacrol | ~150 - 200 | < 0.3 | ~ -30 to -40 | > 98 | Up to 30 | |
| Glyceryl Monostearate, Tween 80 | Pterospermum acerifolium extract | ~20 - 30 | 0.230 - 0.450 | Negative | Increases with surfactant concentration | - |
Experimental Protocol: Preparation of this compound SLNs by High-Shear Homogenization
This protocol describes a common method for preparing SLNs using this compound.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Lecithin, optional)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
-
Water bath
-
Magnetic stirrer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it 5-10°C above its melting point in a water bath.
-
Dissolve the lipophilic API in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (and co-surfactant, if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
Homogenization (Optional):
-
For smaller and more uniform particle sizes, the pre-emulsion can be further processed through a high-pressure homogenizer for several cycles.
-
-
Cooling and Solidification:
-
Cool the hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting SLN dispersion.
-
Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., UV-Vis spectrophotometry, HPLC) after separating the free drug from the SLNs (e.g., by centrifugation or dialysis).
-
Figure 1: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.
Application in Self-Emulsifying Drug Delivery Systems (SEDDS)
This compound can be a key component in SEDDS formulations, which are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsion formation enhances the solubilization and absorption of poorly water-soluble drugs.
Quantitative Data for SEDDS Formulations
The table below presents typical formulation compositions and resulting droplet sizes for SEDDS. While specific data for this compound is limited, the data for other mono- and di-glycerides provides a useful reference.
| Oil Phase Component(s) | Surfactant(s) | Co-surfactant(s)/Co-solvent(s) | Drug | Droplet Size (nm) | Reference |
| Medium Chain Triglycerides | Nonionic Surfactant | - | WIN 54954 | < 3000 | |
| Capryol 90 | Tween 80, Labrasol ALF | PEG-400 | Raloxifene | ~22 | |
| Capryol™ 90 | Cremophor® RH 40 | Transcutol® HP | Indomethacin | < 100 |
Experimental Protocol: Formulation and Evaluation of a this compound-Based SEDDS
This protocol outlines the steps for developing and characterizing a SEDDS formulation containing this compound.
Materials:
-
This compound (as part of the oil/lipid phase)
-
Oil (e.g., Capryol 90, medium-chain triglycerides)
-
Surfactant (e.g., Tween 80, Cremophor RH 40, Labrasol)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG-400)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
Vortex mixer
-
Water bath
-
Magnetic stirrer
-
Particle size analyzer
Procedure:
-
Solubility Studies:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Heat the this compound and oil to form a homogenous lipid phase.
-
Add the surfactant and co-surfactant to the lipid phase and mix thoroughly.
-
Incorporate the API into the mixture and stir until it is completely dissolved.
-
-
Evaluation of Self-Emulsification:
-
Add a small volume of the SEDDS formulation to a larger volume of purified water in a beaker with gentle stirring.
-
Visually observe the formation of the emulsion and assess its clarity and stability.
-
-
Characterization:
-
Determine the droplet size and PDI of the resulting emulsion using a particle size analyzer.
-
Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and temperature cycling.
-
Conduct in vitro drug release studies using a dialysis bag method or a standard dissolution apparatus.
-
Application Notes and Protocols for Incorporating 1-Monopalmitin into Micelles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the incorporation of 1-Monopalmitin into micelles, creating stable nanocarriers for various applications, including drug delivery. This compound, a monoacylglycerol, is an amphiphilic lipid that can self-assemble in aqueous solutions to form micelles. These micelles possess a hydrophobic core capable of encapsulating lipophilic molecules and a hydrophilic shell that interfaces with the aqueous environment.
Physicochemical Properties and Characterization
The successful formation and functionality of this compound micelles are dependent on several key physicochemical parameters. The following table summarizes critical data for the characterization of these micelles. It is important to note that while direct experimental values for this compound are not extensively available in the literature, data from closely related monoglycerides, such as glycerol monostearate (GMS), can provide valuable estimates.
| Parameter | Typical Value Range | Method of Determination | Significance |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of 10⁻² - 10⁻³ mol/dm³ | Tensiometry, Spectrophotometry (using a hydrophobic probe like iodine) | The minimum concentration of this compound required for micelle formation. A lower CMC indicates greater stability upon dilution. |
| Particle Size (Hydrodynamic Diameter) | 10 - 100 nm | Dynamic Light Scattering (DLS) | Influences the in vivo fate, biodistribution, and cellular uptake of the micelles. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity of the micelle population. |
| Zeta Potential | Near-neutral to slightly negative (e.g., -5 to -20 mV) | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the micelles, which affects their stability in suspension and interaction with biological membranes.[1][2] |
| Encapsulation Efficiency (EE%) | Highly dependent on the properties of the encapsulated drug and the loading method. | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully entrapped within the micelles. |
| Drug Loading (DL%) | Dependent on the drug and this compound ratio. | UV-Vis Spectroscopy, HPLC | The weight percentage of the drug relative to the total weight of the micelle. |
Experimental Protocols
Two common and effective methods for the preparation of this compound micelles are the thin-film hydration method and the solvent evaporation method.
Protocol 1: Thin-Film Hydration Method
This method is a widely used technique for preparing liposomes and micelles from lipids.[3][4][5] It involves the formation of a thin lipid film followed by hydration with an aqueous solution.
Materials:
-
This compound (1-Palmitoyl-rac-glycerol)[6]
-
Organic solvent (e.g., chloroform, ethanol, or a mixture thereof)[6]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug (if applicable) in a suitable organic solvent in a round-bottom flask. The solvent should be a good solvent for both the lipid and the drug.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set at a temperature above the boiling point of the solvent to ensure gradual and uniform film formation on the inner surface of the flask.
-
Drying: Dry the thin film under a high vacuum for at least 2-3 hours to remove any residual organic solvent.
-
Hydration: Add the pre-heated aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of this compound. Gently agitate the flask to hydrate the film, leading to the spontaneous formation of a milky suspension of multilamellar vesicles.
-
Sonication: To reduce the size and lamellarity of the vesicles and form smaller, more uniform micelles, sonicate the suspension using a bath or probe sonicator.[7] Sonication should be performed in short bursts with intermittent cooling to prevent overheating and degradation of the components.
-
Purification: To remove any un-encapsulated drug or large aggregates, the micellar solution can be centrifuged or filtered through a syringe filter.[8]
Protocol 2: Solvent Evaporation Method
This method is particularly useful for encapsulating hydrophobic drugs within the core of the micelles.[9][10][11]
Materials:
-
This compound
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous solution (e.g., deionized water, buffer)
-
Drug to be encapsulated (optional)
-
Magnetic stirrer
-
Beaker
Procedure:
-
Dissolution: Dissolve this compound and the hydrophobic drug in a small volume of a water-miscible organic solvent.
-
Addition to Aqueous Phase: Add the organic solution dropwise to a larger volume of aqueous solution while stirring continuously with a magnetic stirrer.
-
Micelle Formation and Solvent Evaporation: As the organic solvent diffuses into the aqueous phase and subsequently evaporates, the hydrophobic this compound molecules self-assemble into micelles, entrapping the drug in their core. Continue stirring until the organic solvent has completely evaporated.
-
Purification: The resulting micellar solution can be purified by centrifugation or filtration to remove any precipitated drug or larger aggregates.
Characterization of this compound Micelles
Accurate characterization of the prepared micelles is crucial to ensure their quality and suitability for the intended application.
Determination of Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of micelles in an aqueous suspension.
-
Procedure:
-
Dilute a small aliquot of the micellar solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS/ELS analysis.
-
Transfer the diluted sample to a cuvette.
-
Perform the measurement using a DLS/ELS instrument. The Z-average diameter and PDI will provide information on the average size and size distribution, while the zeta potential will indicate the surface charge.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
-
Method: A common method involves the use of a hydrophobic fluorescent probe, such as pyrene, or a dye like iodine, whose spectral properties change upon partitioning into the hydrophobic micellar core.
-
Procedure (using Iodine):
-
Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.
-
Add a small, constant amount of a concentrated iodine/potassium iodide solution to each this compound solution.
-
Measure the absorbance of each solution at a specific wavelength (e.g., 366 nm) using a UV-Vis spectrophotometer.
-
Plot the absorbance as a function of this compound concentration. The CMC is determined from the inflection point of the curve, where a sharp increase in absorbance is observed.
-
Determination of Encapsulation Efficiency and Drug Loading
-
Method: The amount of drug encapsulated within the micelles is typically determined by separating the micelles from the un-encapsulated drug and then quantifying the drug in either fraction.
-
Procedure:
-
Separation: Separate the drug-loaded micelles from the aqueous phase containing the free drug using techniques such as centrifugation, dialysis, or size exclusion chromatography.
-
Quantification:
-
Direct Method: Disrupt the separated micelles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a validated analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Indirect Method: Quantify the amount of free drug in the supernatant or dialysate. The amount of encapsulated drug is then calculated by subtracting the amount of free drug from the total initial amount of drug used.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) = (Mass of drug in micelles / Total mass of drug used) x 100
-
Drug Loading (DL%) = (Mass of drug in micelles / Total mass of micelles) x 100
-
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound micelles.
Caption: Schematic of a this compound micelle with a hydrophobic core and hydrophilic shell.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-Monopalmitin in Self-Emulsifying Drug Delivery Systems (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Monopalmitin in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, co-surfactants, and drug substances that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This technology is particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs.
Role of this compound in SEDDS
This compound, also known as glyceryl monopalmitate, is a monoglyceride of palmitic acid. In the context of SEDDS, it can function as a key component of the lipid phase . Its amphiphilic nature, arising from the presence of both a hydrophilic glycerol head and a lipophilic palmitic acid tail, allows it to act as a solubilizing agent for lipophilic drugs and contribute to the self-emulsification process.
The selection of the lipid component is crucial in SEDDS formulation as it can influence the drug's solubility, the droplet size of the resulting emulsion, and the overall bioavailability. Monoglycerides like this compound are often employed in these systems. For instance, other monoglycerides such as glyceryl monooleate have been successfully used in SEDDS formulations to enhance drug solubility and facilitate dispersion.[1]
Data Presentation: Formulation and Characterization of Monoglyceride-Based SEDDS
While specific data for this compound in publicly available literature is limited, the following tables summarize representative quantitative data from studies on SEDDS formulations utilizing similar monoglycerides, such as glyceryl monooleate. This information can serve as a valuable starting point for formulating with this compound.
Table 1: Representative Composition of Monoglyceride-Based SEDDS Formulations
| Component | Role | Concentration Range (% w/w) | Example (Glyceryl Monooleate-based)[1] |
| Monoglyceride (e.g., Glyceryl Monooleate) | Lipid Phase / Drug Solubilizer | 10 - 40 | 22.5% (as part of a 1:1.2 w/w mixture with oleic acid) |
| Surfactant (e.g., Tween 80, Cremophor EL) | Emulsifier | 30 - 60 | 50% (1:1 w/w mixture of Tween 80 and Cremophor EL) |
| Co-surfactant / Co-solvent (e.g., Propylene Glycol) | Aids emulsification and drug solubilization | 0 - 20 | Not specified in this formulation |
| Drug | Active Pharmaceutical Ingredient | Varies based on solubility | Cinnarizine / Ritonavir |
Table 2: Characterization Parameters of a Representative Monoglyceride-Based SEDDS
| Parameter | Method | Typical Values |
| Droplet Size | Dynamic Light Scattering (DLS) | < 200 nm for nanoemulsions (SNEDDS) |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 (indicating a narrow size distribution) |
| Zeta Potential | Electrophoretic Light Scattering | +/- 30 mV (indicating good colloidal stability) |
| Emulsification Time | Visual Observation | < 1 minute |
| Drug Release (in vitro) | USP Dissolution Apparatus II | > 85% release within 30 minutes |
Experimental Protocols
The following are detailed protocols for key experiments in the development and characterization of this compound-based SEDDS.
Protocol for Solubility Studies
Objective: To determine the solubility of the drug in various oils (including this compound), surfactants, and co-surfactants to select appropriate excipients.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other oils (e.g., oleic acid, medium-chain triglycerides)
-
Surfactants (e.g., Tween 80, Cremophor EL, Labrasol)
-
Co-surfactants (e.g., Propylene Glycol, Transcutol HP)
-
Vials, vortex mixer, shaking incubator, analytical balance, HPLC or UV-Vis spectrophotometer.
Method:
-
Add an excess amount of the API to a vial containing a known volume (e.g., 2 mL) of the selected excipient (this compound, surfactant, or co-surfactant).
-
Seal the vials and vortex for 10 minutes to facilitate initial mixing.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 37 °C) for 72 hours to reach equilibrium.
-
After incubation, centrifuge the samples to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the drug concentration in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.
Protocol for Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the self-emulsifying region for a combination of this compound, surfactant, and co-surfactant.
Materials:
-
This compound (Oil phase)
-
Selected Surfactant
-
Selected Co-surfactant
-
Distilled water
-
Glass vials, magnetic stirrer.
Method:
-
Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2, 1:3).[2]
-
For each Smix ratio, prepare a series of formulations by mixing the oil phase (this compound) with the Smix in different weight ratios, ranging from 9:1 to 1:9.[2]
-
Take a known amount (e.g., 100 mg) of each oil:Smix mixture in a small vial.
-
Titrate each mixture with distilled water dropwise under gentle magnetic stirring at a controlled temperature (e.g., 37 °C).
-
Visually observe the formation of a clear or slightly bluish, homogenous emulsion. The point at which the mixture becomes turbid indicates the boundary of the self-emulsifying region.
-
Plot the results on a pseudo-ternary phase diagram with the oil, Smix, and aqueous phase as the three vertices.
Protocol for Preparation of this compound Based SEDDS
Objective: To prepare a liquid SEDDS pre-concentrate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Oil)
-
Selected Surfactant
-
Selected Co-surfactant
-
Vials, vortex mixer, magnetic stirrer, analytical balance.
Method:
-
Accurately weigh the required quantities of this compound, surfactant, and co-surfactant based on the ratios determined from the pseudo-ternary phase diagram.
-
If this compound is solid at room temperature, gently heat it to its melting point to liquefy.
-
Add the surfactant and co-surfactant to the molten this compound and mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous isotropic mixture is formed.
-
Accurately weigh the API and add it to the mixture of excipients.
-
Continue mixing until the drug is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, ensuring the drug is stable at that temperature.
-
The resulting clear solution is the liquid SEDDS pre-concentrate.
Protocol for Characterization of the Resulting Emulsion
Objective: To evaluate the properties of the emulsion formed upon dilution of the SEDDS pre-concentrate.
Materials:
-
Prepared this compound based SEDDS pre-concentrate
-
Distilled water or relevant buffer (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer)
-
Dynamic Light Scattering (DLS) instrument for droplet size and Polydispersity Index (PDI) measurement
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM) (optional).
Method:
-
Emulsification and Droplet Size Analysis:
-
Dilute a small, accurately measured amount of the SEDDS pre-concentrate (e.g., 100 µL) with a large volume of aqueous medium (e.g., 100 mL) under gentle agitation to mimic gastrointestinal conditions.
-
Measure the droplet size and PDI of the resulting emulsion using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Use the same diluted emulsion to measure the zeta potential, which indicates the surface charge and predicts the stability of the colloidal dispersion.
-
-
Morphological Examination (Optional):
-
The morphology of the emulsion droplets can be observed using TEM. A drop of the diluted emulsion is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and allowed to dry before observation.
-
Visualizations
Diagram 1: Workflow for Developing this compound Based SEDDS
Caption: Workflow for the development and optimization of this compound based SEDDS.
Diagram 2: Logical Relationship of SEDDS Components and Function
Caption: Relationship between SEDDS components and their function in enhancing drug delivery.
References
- 1. Development of lipid-based SEDDS using digestion products of long-chain triglyceride for high drug solubility: Formulation and dispersion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing 1-Monopalmitin Crystallization in Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 1-Monopalmitin crystallization in various formulations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation development with this compound.
Problem 1: Immediate or rapid crystallization of this compound upon cooling of the formulation.
-
Probable Cause: High degree of supersaturation and rapid cooling rate. The concentration of this compound may be too high for the chosen solvent system, or the cooling process may be too fast, not allowing for proper molecular arrangement.
-
Solution:
-
Optimize Cooling Rate: Employ a slower, controlled cooling rate. This can facilitate the formation of more stable, smaller crystals or even prevent crystallization altogether by allowing the system to remain in a supercooled liquid state for a longer period.
-
Adjust Concentration: Lower the concentration of this compound in the formulation to reduce the degree of supersaturation.
-
Incorporate Crystallization Inhibitors: Add excipients known to inhibit lipid crystallization. Common examples include other lipids (e.g., medium-chain triglycerides), surfactants (e.g., polysorbates, lecithins), or polymers.
-
Problem 2: Formation of large, needle-like crystals that lead to formulation instability (e.g., phase separation, aggregation).
-
Probable Cause: Uncontrolled crystal growth and polymorphic transitions. The initial small crystals may be undergoing a transition to a more stable, but larger and less desirable, polymorphic form.
-
Solution:
-
Utilize Co-surfactants or Stabilizers: The addition of co-surfactants can help to coat the surface of newly formed crystals, preventing their growth and aggregation. Lecithin and polysorbates are effective in this regard.[1][2][3][4]
-
Employ Shear Stress: Applying shear stress during the cooling process can influence crystal morphology, often leading to the formation of smaller, more rounded crystals.[5][6]
-
Thermal Treatment (Tempering): Implementing a specific temperature cycling or tempering process can help to control the polymorphic form of the crystals, favoring the formation of a more stable and desirable crystal structure from the outset.
-
Problem 3: Gelation or aggregation of solid lipid nanoparticles (SLNs) upon storage.
-
Probable Cause: Crystallization of the lipid matrix over time. As the lipid crystallizes, the shape of the nanoparticles can change, exposing new, uncoated surfaces that are prone to aggregation.[7]
-
Solution:
-
Use a Mixture of Lipids: Incorporating a liquid lipid (e.g., Miglyol 812) into the solid lipid matrix can disrupt the crystal lattice, reducing the tendency for extensive crystallization and subsequent aggregation.
-
Post-Production Sonication: Applying sonication after the initial SLN production can facilitate the recrystallization process in the presence of excess surfactant, ensuring that any newly exposed surfaces are adequately coated.[7]
-
Incorporate Cryoprotectants: If the formulation is to be lyophilized, the addition of cryoprotectants like trehalose or mannitol can prevent particle aggregation during freezing and drying.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound crystallization?
A1: The primary factors are:
-
Concentration: Higher concentrations increase the likelihood of crystallization.
-
Temperature and Cooling Rate: Rapid cooling often leads to the formation of less stable polymorphic forms and smaller crystals, while slow cooling can favor the growth of larger, more stable crystals.
-
Solvent/Formulation Matrix: The solubility of this compound in the formulation vehicle is a critical determinant.
-
Presence of Other Excipients: Surfactants, co-lipids, and polymers can significantly inhibit or modify the crystallization process.
-
Processing Conditions: Shear stress and thermal history play a crucial role in the final crystalline structure.[5][6]
Q2: Which excipients are effective in preventing this compound crystallization?
A2: A range of excipients can be used:
-
Co-Lipids: Medium-chain triglycerides (like Miglyol® 812) can disrupt the crystal lattice of this compound.
-
Surfactants: Polysorbates (e.g., Tween 80) and lecithins are commonly used to stabilize formulations and inhibit crystal growth.[1][2][3][4]
-
Polymers: Certain polymers can act as crystallization inhibitors by sterically hindering the crystal growth process.
Q3: How can I characterize the crystalline form of this compound in my formulation?
A3: Several analytical techniques are essential for characterizing lipid crystals:
-
Differential Scanning Calorimetry (DSC): To determine melting points and enthalpies, which are unique for different polymorphic forms.[]
-
X-Ray Diffraction (XRD): To identify the specific polymorphic form based on its unique diffraction pattern.
-
Polarized Light Microscopy (PLM): To visualize the morphology and size of the crystals.
Q4: What is the significance of different polymorphic forms of this compound?
A4: Different polymorphs of this compound have distinct physicochemical properties, including melting point, solubility, and stability. The formation of an unstable polymorph can lead to its transition to a more stable form over time, which can drastically alter the formulation's properties, such as drug release profile and physical stability.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Ethanol | Soluble (up to 50 mg/mL with warming)[9] | Solubility increases with temperature. |
| Chloroform | Soluble[10][11] | A good solvent for initial dissolution. |
| DMSO | Soluble (up to 50 mg/mL with sonication and warming)[9] | Use freshly opened DMSO to avoid hygroscopic effects. |
| Water | Insoluble/Limited[10][11] | This compound is lipophilic. |
| Medium-Chain Triglycerides (e.g., Miglyol® 812) | Soluble | Often used as a co-lipid to prevent crystallization. |
| Polyethylene Glycol 400 (PEG 400) | Soluble in water-PEG 400 mixtures | Can be used in aqueous-based formulations.[12] |
Table 2: Effect of Excipients on this compound Crystallization
| Excipient | Concentration Range | Observed Effect | Reference |
| Lecithin | 0.2% - 2.0% | Can induce or retard crystallization depending on concentration and lipid system. Higher concentrations may decrease crystallization rates. | [1][2] |
| Polysorbate 80 (Tween 80) | 5% - 20% | Can induce partial crystallization in PLA/CAB blends, indicating an influence on polymer-lipid matrices. | [13] |
| Glyceryl Monostearate (GMS) | 1% | Can affect the crystallization behavior and polymorphism of other lipids like palm stearin. | [14] |
Experimental Protocols
Protocol 1: Characterization of this compound Crystallization using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan should be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above the melting point of this compound (e.g., 80°C) and hold for 5-10 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature below the expected crystallization point (e.g., 0°C).
-
Hold at the low temperature for 1-2 minutes.
-
Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to the initial high temperature (e.g., 80°C).
-
-
Data Analysis:
-
The exothermic peak during the cooling scan represents the crystallization temperature (Tc).
-
The endothermic peak(s) during the heating scan correspond to the melting point(s) (Tm) of the crystalline forms present. Multiple peaks may indicate the presence of different polymorphs.
-
The area under the melting peak can be used to calculate the enthalpy of fusion (ΔH), which is related to the degree of crystallinity.
-
Protocol 2: Analysis of this compound Crystal Polymorphism using X-Ray Diffraction (XRD)
-
Sample Preparation: The formulation containing this compound should be carefully placed onto the sample holder. For liquid or semi-solid formulations, a specialized sample holder may be required.
-
Instrument Setup: Mount the sample in the XRD instrument.
-
Data Collection:
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
The X-ray source (commonly Cu Kα) and scan parameters (step size, time per step) should be optimized for lipid samples.
-
-
Data Analysis:
-
The resulting diffraction pattern will show peaks at specific 2θ angles.
-
The positions and intensities of these peaks are characteristic of the crystal lattice structure.
-
By comparing the obtained diffraction pattern to known patterns for different this compound polymorphs, the crystalline form(s) present in the sample can be identified.
-
Protocol 3: Visualization of this compound Crystals using Polarized Light Microscopy (PLM)
-
Sample Preparation: Place a small amount of the formulation on a clean microscope slide and cover with a coverslip. For semi-solid formulations, gentle pressing may be required to create a thin film.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Use a low-power objective (e.g., 10x) to locate an area of interest.
-
Engage both the polarizer and the analyzer (crossed polars). The background should appear dark.
-
-
Image Acquisition:
-
Crystalline structures will appear bright against the dark background due to their birefringent nature.
-
Capture images of the crystals at different magnifications (e.g., 20x, 40x).
-
-
Data Analysis:
-
The morphology (shape, e.g., needle-like, spherulitic) and size of the crystals can be observed and documented.
-
Image analysis software can be used to quantify the crystal size distribution.
-
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for characterizing this compound crystallization.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Monoglycerides, polyglycerol esters, lecithin, and their mixtures influence the onset of non-isothermal fat crystallization in a concentration dependent manner [biblio.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CAS 542-44-9: this compound | CymitQuimica [cymitquimica.com]
- 11. CAS 19670-51-0: this compound | CymitQuimica [cymitquimica.com]
- 12. PEG 400 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
optimizing the stability of 1-Monopalmitin stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of 1-Monopalmitin stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as glyceryl monopalmitate, is a monoacylglycerol consisting of glycerol esterified with one molecule of palmitic acid. It is a bioactive lipid that has been studied for its potential antitumor activities. The stability of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a decrease in its effective concentration and the formation of interfering byproducts.
Q2: In which solvents can I dissolve this compound?
This compound is a lipophilic compound with limited solubility in aqueous solutions. It is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment, including cell compatibility and the desired final concentration.
Q3: What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical to maintain the stability of your this compound stock solution. To prevent degradation, it is recommended to aliquot the stock solution into single-use volumes and store them at low temperatures. Avoid repeated freeze-thaw cycles.
Q4: How can I troubleshoot precipitation of this compound in my stock solution?
Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent, or if the temperature of the solution decreases significantly. If you observe precipitation, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-30 minutes.
-
Sonication: Use a sonicator to aid in the dissolution of any precipitated material.
-
Solvent Consideration: Ensure you are using a suitable organic solvent. If precipitation persists, you may need to prepare a more dilute stock solution.
-
Stepwise Dilution: When preparing working solutions, perform dilutions in a stepwise manner to avoid rapid changes in solvent composition that can cause the compound to precipitate.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathways for monoglycerides like this compound include:
-
Hydrolysis: The ester bond can be hydrolyzed, breaking down this compound into glycerol and palmitic acid. This can be catalyzed by acidic or basic conditions.
-
Oxidation: Although less susceptible than unsaturated monoglycerides, the fatty acid chain can undergo oxidation, especially if exposed to light, heat, or oxygen.
-
Acyl Migration: The palmitoyl group can migrate from the sn-1 to the sn-2 position of the glycerol backbone, forming 2-Monopalmitin.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for in vitro assays. |
| Ethanol | Soluble | Can be used as a solvent for cell culture experiments, but the final concentration should be kept low (typically <0.1%) to avoid cytotoxicity.[1] |
| Chloroform | Soluble | Suitable for analytical purposes but generally not for biological experiments due to its toxicity. |
| Water | Insoluble or slightly soluble | Heating is recommended to increase solubility, but it remains very low.[2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage, -80°C is recommended. Aliquoting is essential. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 330.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 330.5 g/mol = 0.003305 g = 3.305 mg
-
-
Weigh this compound: Accurately weigh 3.305 mg of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 10-15 minutes.
-
Vortex again until the solution is clear. Sonication can also be used to aid dissolution.
-
-
Aliquot for storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use sterile vials.
-
Store the stock solution: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Assessment of this compound Stock Solution Stability using HPLC
This protocol provides a general method for assessing the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., hexane, 2-propanol, acetonitrile, water)
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at a low wavelength like 205-215 nm)
-
C18 reversed-phase HPLC column
Procedure:
-
Prepare Initial Sample (T=0): Immediately after preparing the this compound stock solution, take an aliquot and dilute it to a suitable concentration (e.g., 1 mg/mL) with the mobile phase or a compatible solvent. This will serve as your baseline (T=0) sample.
-
Store Stock Solution: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
Analyze Samples at Different Time Points: At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve a stored aliquot.
-
Prepare Samples for Analysis: Thaw the aliquot to room temperature and dilute it to the same concentration as the T=0 sample.
-
HPLC Analysis:
-
Inject the prepared samples (T=0 and subsequent time points) into the HPLC system.
-
A suitable mobile phase for separating monoglycerides could be a gradient of acetonitrile and water.
-
The flow rate and column temperature should be optimized for good peak separation.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the T=0 sample.
-
Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point:
-
% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
-
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Caption: Factors affecting the stability of this compound stock solutions.
References
Technical Support Center: Troubleshooting 1-Monopalmitin Peaks in HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Monopalmitin.
Frequently Asked Questions (FAQs)
Q1: What is a common HPLC method for this compound analysis?
A typical method for analyzing this compound is reversed-phase HPLC (RP-HPLC). This often involves a C18 or C8 stationary phase. The mobile phase is usually a mixture of organic solvents like acetonitrile and water. Detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.
Q2: What are the expected peak characteristics for this compound in a well-optimized HPLC method?
In an optimized method, the this compound peak should be symmetrical (Gaussian shape), sharp, and well-resolved from other components in the sample matrix.
Q3: Why is my this compound peak tailing?
Peak tailing for this compound can be caused by several factors. One common reason is the interaction of the analyte with active silanol groups on the silica-based column packing. Other potential causes include column overload, low mobile phase buffer strength, or the presence of an interfering compound.
Q4: What could be causing my this compound peak to split into two or more peaks?
Peak splitting can occur due to a few reasons. A common cause is a partially blocked frit or a void in the column packing material. It can also be a result of the sample solvent being too strong compared to the mobile phase, causing the sample to spread unevenly on the column. In some cases, what appears to be a split peak may actually be two closely eluting, unresolved components.
Q5: I am observing "ghost peaks" in my chromatogram when analyzing this compound. What are they and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample. They can originate from contamination in the mobile phase, carryover from previous injections, or bleed from the HPLC system components. To eliminate them, ensure you are using high-purity solvents, thoroughly clean the injector and system between runs, and regularly maintain your HPLC system. Running a blank gradient can help identify the source of the ghost peaks.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common peak-related issues in the HPLC analysis of this compound.
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical with a trailing edge that is longer than the leading edge.
| Possible Cause | Solution |
| Secondary Interactions with Silanols | Use a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanol groups. Operating the mobile phase at a lower pH can also help by protonating the silanol groups, reducing their interaction with the analyte. |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the sample concentration is within the linear range of the detector. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For a non-ionizable compound like this compound, this is less likely to be the primary cause, but it can affect the ionization of other sample components or the stationary phase itself. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce dead volume. |
Issue 2: Peak Splitting
Symptoms: A single peak appears as two or more closely spaced peaks.
| Possible Cause | Solution |
| Partially Blocked Column Frit | Replace the column inlet frit. If the problem persists, the column itself may be blocked. |
| Column Void or Channeling | This can occur if the column packing settles. Replacing the column is often the only solution. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used, inject a smaller volume.[2] |
| Co-eluting Impurity | What appears as a split peak might be two different compounds eluting very close together.[3] Adjusting the mobile phase composition or gradient can help to resolve them. |
Issue 3: Ghost Peaks
Symptoms: Unexpected peaks appear in the chromatogram, often more prominent in blank runs or gradients.
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use fresh, HPLC-grade solvents and high-purity water. Filter the mobile phase before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol for the autosampler. Injecting a strong solvent blank between sample runs can help clean the injection system. |
| System Contamination | Flush the entire HPLC system, including the pump, injector, and detector, with a strong, appropriate solvent. |
| Degraded Sample | Ensure proper sample storage and handling to prevent degradation. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in an appropriate organic solvent such as a mixture of methanol and chloroform (e.g., 1:1 v/v).[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 or C8 Reversed-Phase Column (e.g., 150 x 4.6 mm, 2.7 µm particle size) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | A gradient program should be developed to ensure adequate separation. A starting point could be a linear gradient from 60% B to 100% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
3. System Suitability:
-
Before running samples, perform a system suitability test by injecting a standard solution of this compound multiple times.
-
Key parameters to check include peak retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), and theoretical plates (> 2000).
Visualizations
Caption: A general workflow for the HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common this compound peak issues.
References
Technical Support Center: Large-Scale Synthesis of 1-Monopalmitin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 1-Monopalmitin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound in Enzymatic Synthesis
Question: We are experiencing consistently low yields of this compound using a lipase-catalyzed enzymatic synthesis. What are the potential causes and how can we optimize the reaction for a higher yield?
Answer:
Low yields in enzymatic synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Each lipase has an optimal temperature range for activity. For Novozym 435, a commonly used lipase, the optimal temperature is typically between 50-60°C.[1] Operating outside this range can significantly reduce enzyme activity and, consequently, the yield. |
| Incorrect Substrate Molar Ratio | An excess of glycerol is often required to drive the reaction towards the formation of monoglycerides. A molar ratio of glycerol to fatty acid or triglyceride of at least 4:1 is often recommended.[1] |
| Inadequate Enzyme Loading | The amount of enzyme used is critical. For Novozym 435, a loading of around 8-10% (w/w of total reactants) is often effective.[1][2] Insufficient enzyme will result in a slow and incomplete reaction. |
| Poor Mass Transfer | Inadequate mixing can lead to poor contact between the substrates and the enzyme, especially in a heterogeneous mixture. Ensure vigorous and consistent agitation throughout the reaction. |
| Enzyme Deactivation | Lipases can be deactivated by certain solvents or by prolonged exposure to harsh conditions. Ensure the chosen solvent is compatible with the enzyme and consider the reusability of the enzyme, as its activity may decrease with each cycle.[3] |
| Presence of Water | While a small amount of water is necessary for enzyme activity, excess water can promote the hydrolysis of the ester bond, leading to the formation of free fatty acids and reducing the yield of this compound.[4] |
Troubleshooting Workflow for Low Yield:
Issue 2: Low Purity of this compound (Presence of Di- and Triglycerides)
Question: Our final product contains significant amounts of dipalmitin and tripalmitin. How can we improve the purity of our this compound?
Answer:
The presence of di- and triglycerides is a common challenge in monoglyceride synthesis. The following strategies can help improve the purity of the final product.
Strategies to Improve Purity:
| Strategy | Description |
| Optimize Reaction Time | Prolonged reaction times can lead to the further esterification of this compound to form di- and triglycerides. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time. |
| Control Stoichiometry | As with optimizing for yield, using a significant excess of glycerol can shift the equilibrium towards the formation of monoglycerides and reduce the formation of di- and triglycerides.[1] |
| Effective Purification | A robust purification protocol is crucial for achieving high purity. Repeated crystallization is an effective method for separating this compound from di- and triglycerides.[2] Molecular distillation is another common industrial method for purifying monoglycerides. |
| Choice of Catalyst | Some lipases exhibit higher selectivity for the 1-position of glycerol, which can help minimize the formation of diglycerides. Novozym 435 is known for its good selectivity.[2] |
Logical Relationship for Purity Improvement:
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for large-scale production of this compound?
A1: Enzymatic synthesis offers several advantages over traditional chemical methods, including:
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, which reduces energy consumption and the formation of undesirable by-products.[5]
-
Higher Selectivity: Lipases can be highly selective, leading to a higher yield of the desired this compound and fewer side products.[3]
-
Environmental Friendliness: Enzymatic processes often use non-toxic, biodegradable catalysts (enzymes) and can be performed in solvent-free systems or with greener solvents.[2]
-
Improved Product Quality: The milder conditions of enzymatic synthesis often result in a product with better color and odor.
Q2: What are the key parameters to control during the large-scale chemical synthesis (glycerolysis) of this compound?
A2: In chemical glycerolysis, the key parameters to control are:
-
Temperature: High temperatures (typically 220-260°C) are required to ensure the miscibility of glycerol and triglycerides and to drive the reaction.
-
Catalyst: Alkaline catalysts such as sodium hydroxide or calcium hydroxide are commonly used. The concentration of the catalyst needs to be optimized to maximize the reaction rate while minimizing side reactions.
-
Pressure: The reaction is often carried out under a nitrogen atmosphere to prevent oxidation at high temperatures.
-
Glycerol to Triglyceride Ratio: A higher molar ratio of glycerol to triglyceride favors the formation of monoglycerides.
Q3: How can I effectively monitor the progress of my this compound synthesis reaction?
A3: Regular monitoring of the reaction is crucial for optimization. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of reactants, intermediates, and products.
-
Gas Chromatography (GC): A quantitative method to determine the composition of the reaction mixture, including the relative amounts of mono-, di-, and triglycerides.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method that can be used to analyze the reaction mixture.
Q4: What are the common challenges associated with the purification of this compound, and how can they be overcome?
A4: The primary challenge in purifying this compound is its separation from the structurally similar di- and triglycerides, as well as unreacted starting materials.
-
Crystallization: Repeated crystallization is an effective method. The choice of solvent is critical; a solvent system where this compound has a lower solubility than the impurities at a given temperature is ideal.
-
Molecular Distillation: This technique is widely used in industrial settings and separates compounds based on their molecular weight under high vacuum and elevated temperatures.
-
Column Chromatography: While effective at the lab scale, it can be less practical and more expensive for large-scale production.
Q5: Are there any safety precautions I should be aware of during the large-scale synthesis of this compound?
A5: Yes, safety should always be a priority.
-
Chemical Synthesis: When using chemical methods at high temperatures, be aware of the risk of fire and ensure proper ventilation. Handle alkaline catalysts with care as they are corrosive.
-
Enzymatic Synthesis: While generally safer, be mindful of the flammability of organic solvents if they are used. Enzymes themselves are generally non-toxic but can cause allergic reactions in some individuals.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
Data Presentation
Table 1: Comparison of Large-Scale Synthesis Methods for this compound
| Parameter | Enzymatic Synthesis (Novozym 435) | Chemical Synthesis (Glycerolysis) |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | Alkaline Catalyst (e.g., NaOH, Ca(OH)₂) |
| Typical Temperature | 50 - 60°C[1] | 220 - 260°C |
| Typical Reaction Time | 4 - 24 hours[6] | 1 - 4 hours |
| Typical Yield of Monoglycerides | 60 - 85%[1][6] | 40 - 60% (before distillation) |
| Purity (before purification) | Higher, with fewer by-products | Lower, with significant di- and triglycerides |
| Key Advantages | Milder conditions, higher selectivity, environmentally friendly[2] | Faster reaction rates, lower catalyst cost |
| Key Disadvantages | Higher catalyst cost, longer reaction times | Harsh conditions, lower selectivity, more by-products |
Experimental Protocols
Protocol 1: Large-Scale Enzymatic Synthesis of this compound using Novozym 435
This protocol is based on the enzymatic esterification of palmitic acid and glycerol.
Materials:
-
Palmitic Acid
-
Glycerol (anhydrous)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
2-methyl-2-butanol (tert-amyl alcohol) or another suitable organic solvent
-
Molecular sieves (for drying solvent and glycerol)
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature control, and condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Dry the solvent and glycerol over molecular sieves overnight to minimize water content.
-
Reaction Setup:
-
To the reactor, add palmitic acid and glycerol in a 1:5 molar ratio.
-
Add the organic solvent (e.g., 2-methyl-2-butanol) to achieve a suitable concentration (e.g., 20-30% w/v of substrates).
-
Begin stirring the mixture to ensure homogeneity.
-
-
Enzyme Addition and Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Once the temperature is stable, add Novozym 435 (approximately 10% by weight of the total substrates).
-
Maintain the temperature and stirring for the duration of the reaction (e.g., 8-12 hours).
-
-
Reaction Monitoring:
-
Periodically take small samples from the reaction mixture to monitor the progress by TLC or GC analysis.
-
-
Enzyme Recovery:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with fresh solvent and reused.
-
-
Product Isolation:
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The resulting crude product will be a mixture of this compound, unreacted glycerol, and minor amounts of di- and triglycerides.
-
Protocol 2: Purification of this compound by Repeated Crystallization
Materials:
-
Crude this compound
-
Hexane
-
Ethanol
Equipment:
-
Crystallization vessel with temperature control
-
Vacuum filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Initial Dissolution:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 60-70°C).
-
-
First Crystallization:
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator (e.g., 4°C) to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
-
Recrystallization (Repeat as necessary for desired purity):
-
Dissolve the collected crystals in a minimal amount of hot hexane.
-
Slowly cool the solution to induce crystallization. The di- and triglyceride impurities are more soluble in hexane and will tend to remain in the mother liquor.
-
Collect the purified this compound crystals by vacuum filtration and wash with a small amount of cold hexane.
-
-
Drying:
-
Dry the final crystals in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.
-
-
Purity Analysis:
-
Analyze the purity of the final product using GC, HPLC, or melting point determination.
-
Experimental Workflow for Enzymatic Synthesis and Purification:
References
Technical Support Center: Optimizing 1-Monopalmitin Encapsulation in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of 1-Monopalmitin in liposomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its encapsulation in liposomes challenging?
This compound is a monoglyceride, a lipid molecule. As a hydrophobic substance, it preferentially partitions into the lipid bilayer of liposomes rather than the aqueous core.[1][2] The primary challenge is to maximize its loading within the bilayer without compromising the stability of the liposome structure, which can be influenced by factors like lipid composition, preparation method, and the drug-to-lipid ratio.[3][4]
Q2: Which factors have the most significant impact on the encapsulation efficiency of this compound?
Several factors critically influence the encapsulation efficiency (EE) of hydrophobic molecules like this compound. These include:
-
Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are crucial.[4][5] Lipids with a transition temperature (Tc) above room temperature can create a more rigid bilayer, which may affect the accommodation of the drug.[6]
-
Cholesterol Content: Cholesterol is known to modulate membrane fluidity and rigidity.[4][6] High cholesterol content can increase the stability of the liposome but may also decrease the space available for the drug within the bilayer, potentially lowering the encapsulation efficiency.[4][7]
-
Drug-to-Lipid Ratio: A higher drug-to-lipid ratio can lead to saturation of the lipid bilayer, resulting in lower encapsulation efficiency.[3][4] Optimizing this ratio is essential for maximizing drug loading.
-
Preparation Method: Different preparation techniques yield liposomes with varying characteristics.[8] Methods like thin-film hydration, reverse-phase evaporation, and ethanol injection are commonly used, each with its own advantages and impact on encapsulation.[8]
-
Temperature: The temperature during the hydration process, relative to the lipid's transition temperature, affects the fluidity of the membrane and can influence how the drug is incorporated.[6]
Q3: What are the recommended preparation methods for encapsulating a hydrophobic compound like this compound?
For hydrophobic compounds, methods that maximize the interaction between the drug and the lipids during formation are preferred.
-
Thin-Film Hydration: This is one of the most common methods where the drug and lipids are co-dissolved in an organic solvent, which is then evaporated to form a thin film.[8][9] Hydration of this film allows the drug to be incorporated directly into the forming bilayers.[10]
-
Reverse-Phase Evaporation: This method is known to achieve high encapsulation efficiencies for both hydrophobic and hydrophilic molecules by creating a water-in-oil emulsion.[8][9] It results in the formation of large unilamellar vesicles (LUVs) with a high capacity for drug loading.[9]
-
Ethanol Injection: In this method, an ethanol solution of lipids and the drug is rapidly injected into an aqueous phase.[8][9] It is a simple and rapid technique suitable for forming small unilamellar vesicles (SUVs).[9]
Q4: How does the choice of phospholipids and cholesterol affect encapsulation?
The selection of phospholipids and the concentration of cholesterol are critical for optimizing liposome formulations.[4][11]
-
Phospholipids: The acyl chain length and saturation of phospholipids influence the thickness and rigidity of the bilayer.[6] For a hydrophobic molecule like this compound, phospholipids that create a more fluid membrane may facilitate higher encapsulation.[2]
-
Cholesterol: Cholesterol acts as a "fluidity buffer." At high temperatures, it decreases membrane fluidity, and at low temperatures, it increases it. By filling the gaps between phospholipid molecules, it can make the bilayer more ordered and stable, but excessive amounts can compete with the hydrophobic drug for space, thereby reducing encapsulation efficiency.[4][7]
Troubleshooting Guide
Q5: My encapsulation efficiency for this compound is very low. What are the likely causes and how can I fix it?
Low encapsulation efficiency is a common issue. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inappropriate Drug-to-Lipid Ratio | The lipid bilayer may be saturated. Decrease the initial concentration of this compound or increase the lipid concentration. Studies have shown that a higher lipid content can increase encapsulation efficiency to around 95%.[4] |
| Suboptimal Lipid Composition | The chosen phospholipids may not be ideal for accommodating this compound. Experiment with different phospholipids (e.g., varying acyl chain lengths). Also, optimize the cholesterol concentration; high levels can reduce drug loading.[4][7] |
| Inefficient Preparation Method | The chosen method may not be suitable. If using thin-film hydration, ensure the lipid film is extremely thin and hydration is performed above the lipid's transition temperature for adequate agitation.[6][10] Consider trying a different method like reverse-phase evaporation, which often yields higher EE.[8] |
| Drug Precipitation | This compound may be precipitating out of the organic solvent before film formation. Ensure complete co-dissolution of lipids and the drug in the chosen organic solvent.[10] |
Q6: I'm observing aggregation and precipitation of my liposome formulation. What should I do?
Aggregation can be caused by several factors related to colloidal stability.
| Potential Cause | Recommended Solution |
| Low Surface Charge | Liposomes with a near-neutral surface charge (Zeta Potential) tend to aggregate. Incorporate a charged lipid (e.g., DMPG, Phosphatidic Acid) into your formulation to increase electrostatic repulsion between vesicles.[5] A zeta potential of ±30 mV is generally considered stable. |
| High Liposome Concentration | A very high concentration of liposomes can lead to increased particle collisions and aggregation. Try diluting the formulation. |
| Post-Processing Issues | Techniques like freeze-drying can induce stress and cause aggregation.[12] If using such methods, ensure the use of appropriate cryoprotectants (e.g., sucrose, trehalose).[12] |
| Incorrect Sizing | A heterogeneous population of liposomes (high Polydispersity Index, PDI) can be less stable.[13] Use extrusion or sonication to achieve a more uniform size distribution (PDI < 0.2).[9][14] |
Q7: The encapsulated this compound is leaking out of the liposomes over time. How can I improve its retention?
Improving drug retention is key to maintaining the therapeutic efficacy of the formulation.
| Potential Cause | Recommended Solution |
| High Membrane Fluidity | A highly fluid lipid bilayer can lead to rapid drug leakage.[6] Increase the cholesterol content or use phospholipids with longer, saturated acyl chains (e.g., DSPC) to create a more rigid and less permeable membrane.[4] |
| Improper Storage Conditions | Storing liposomes above their lipid transition temperature can increase membrane fluidity and drug leakage.[6] Store the formulation at a recommended temperature, typically 4°C. |
| Vesicle Instability | Physical instability and fusion of liposomes can lead to the release of encapsulated contents. Ensure the formulation is optimized for stability by including cholesterol and, if necessary, PEGylated lipids to provide a protective steric barrier.[15] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the encapsulation of hydrophobic drugs, which can serve as a reference for optimizing this compound formulations.
Table 1: Effect of Lipid-to-Drug Ratio on Encapsulation Efficiency
| Hydrophobic Drug | Lipid Composition | Lipid-to-Drug Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| Curcumin | Not Specified | 10:1 | 95% | [15] |
| Doxorubicin | Not Specified | 10:1 | 89% | [15] |
| Docetaxel | Not Specified | High Lipid Content | ~95% | [4] |
| Docetaxel | Not Specified | Low Lipid Content | ~40% | [4] |
Table 2: Effect of Formulation Parameters on Liposome Characteristics
| Parameter Varied | Observation | Impact | Reference |
| Cholesterol Content | High cholesterol content in DSPC liposomes | Stable displacement of dexamethasone | [4] |
| Cholesterol Content | High cholesterol levels | Low drug loading and encapsulation | [4] |
| Phospholipid:Cholesterol Ratio | 9:1 ratio for Nevirapine | Maximum drug encapsulation | [4][7] |
| PEGylation | Addition of PEGylated lipids | Reduced particle size (92 ± 5 nm), low PDI (0.18) | [15] |
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration
This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing this compound.
-
Lipid & Drug Dissolution: Co-dissolve this compound and your chosen lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[10]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid-drug film on the inner wall of the flask.[9][10] Ensure the temperature of the water bath is above the transition temperature (Tc) of the primary lipid.
-
Drying: Further dry the film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.[10]
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid's Tc.[8][10] Agitate the flask vigorously (e.g., by vortexing or using the rotary evaporator without vacuum) for about 1 hour to allow for the formation of MLVs.[10]
-
Sizing (Optional): To obtain smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be downsized. This is typically done by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.[9][14]
Protocol 2: Determination of Encapsulation Efficiency
This protocol outlines how to measure the percentage of this compound successfully encapsulated within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated this compound from the liposome formulation. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50).[16] The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation/Filtration: Use centrifugal filter units (e.g., Amicon) with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.[17]
-
-
Liposome Lysis: Disrupt the liposomes in the collected fraction to release the encapsulated this compound. This is typically done by adding a suitable solvent like methanol or isopropanol.
-
Quantification: Quantify the amount of this compound in the lysed liposome fraction. A common method is High-Performance Liquid Chromatography (HPLC).[13][18] Also, measure the total amount of drug in the initial, unpurified formulation.
-
Calculation: Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100
Visualizations
Below are diagrams illustrating key workflows and relationships in the process of liposome encapsulation.
Caption: Workflow for liposome preparation and EE determination.
Caption: Key factors influencing encapsulation efficiency.
References
- 1. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. [Methods to increase the encapsulation efficiency for liposomal drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conventional Liposomal Formulation Methods | Encyclopedia MDPI [encyclopedia.pub]
- 10. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 11. journal.ypidathu.or.id [journal.ypidathu.or.id]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 16. Characterization of loaded liposomes by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, Characterization, and Antitumor Activities of Miriplatin-Loaded Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for 1-Monopalmitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of 1-Monopalmitin, particularly in complex biological matrices such as plasma, serum, or tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when quantifying this compound in complex matrices?
The primary challenges include:
-
Matrix Effects: Co-eluting endogenous substances from complex matrices like plasma (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[1][2] This can significantly impact the accuracy, precision, and sensitivity of the assay.
-
Contamination: Palmitate, a component of this compound, is a common contaminant found in laboratory consumables, especially plastics (e.g., pipette tips, vials).[3] This background signal can be several times higher than the biological signal, leading to inaccurate quantification.[3]
-
Analyte Stability: this compound can be susceptible to degradation due to enzymatic activity, pH changes, temperature fluctuations, and oxidation during sample collection, processing, and storage.[4][5][6]
-
Low Recovery: The efficiency of extracting this compound from the matrix can be variable. Inefficient extraction leads to low recovery and underestimation of the true concentration.
-
Isomeric Interference: Chromatographic separation is crucial to distinguish this compound from its isomer, 2-Monopalmitin, and other structurally similar lipids that may be present in the matrix.[7]
Q2: How can I assess and mitigate matrix effects?
Matrix effects should be quantitatively assessed during method validation.[1] The most common approach is the post-extraction spike method.[1]
-
Assessment: The matrix factor (MF) is calculated by comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solvent.[1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., this compound-d5) is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[8]
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components, especially phospholipids.
-
Sample Preparation: Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the method's sensitivity.[8]
-
Q3: My blank samples show a high background signal for this compound. What is the cause and how can I fix it?
A high background signal is often due to contamination from plasticware.[3] Palmitates are used as lubricants and slip agents in the manufacturing of many plastic consumables.[3]
-
Troubleshooting Steps:
-
Source Identification: Sequentially replace all plastic consumables (pipette tips, microcentrifuge tubes, vials, caps) with glass or polypropylene alternatives to identify the source of contamination.
-
Solvent Blanks: Inject the solvents used for sample preparation and reconstitution to ensure they are not contaminated.
-
Pre-rinse Consumables: Rinsing plastic tips and vials with methanol or another organic solvent before use can significantly reduce the background signal.[3]
-
Use Glassware: Whenever possible, use glass vials and glass pipettes for sample preparation and analysis.[3]
-
Q4: How should I evaluate the stability of this compound in a biological matrix?
Stability is a critical parameter and must be evaluated under various conditions to ensure sample integrity from collection to analysis.[4][5] Key stability tests include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles) at the intended storage temperature (e.g., -80°C).
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling and preparation time.
-
Long-Term Stability: Confirm stability at the intended storage temperature for a duration that covers the expected time from sample collection to analysis.
-
Post-Preparative (Autosampler) Stability: Determine if the extracted samples are stable in the autosampler for the expected duration of an analytical run.
For all stability tests, the mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared comparison samples.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Incompatible injection solvent; column contamination; column degradation; co-eluting interference.
-
Solution:
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
Use a guard column and/or implement a column wash step between injections.
-
Check for interferences by analyzing a blank matrix sample. If an interference is present, optimize the chromatographic gradient or improve the sample cleanup procedure.
-
Issue 2: Low or Inconsistent Recovery
-
Possible Cause: Inefficient extraction method; analyte degradation during extraction; incorrect pH of extraction solvent.
-
Solution:
-
Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Test different organic solvents or SPE sorbents.
-
Perform extraction steps on ice or at a reduced temperature to minimize enzymatic degradation.
-
Ensure the pH of the sample and extraction solvent is optimal for this compound's charge state and solubility.
-
Issue 3: High Variability in Results (%CV > 15%)
-
Possible Cause: Inconsistent sample preparation; significant and variable matrix effects; instrument instability; contamination.[3]
-
Solution:
-
Automate sample preparation steps where possible. Ensure precise and consistent pipetting.
-
Use a stable isotope-labeled internal standard to correct for variability.[8]
-
Perform system suitability tests before each analytical run to confirm instrument performance.
-
Address potential contamination issues as described in the FAQs.
-
Experimental Protocols & Data
Diagram: Analytical Method Validation Workflow
Caption: Workflow for the development and validation of an analytical method for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a modified Folch method for lipid extraction.
-
Preparation: Thaw frozen human plasma samples on ice.
-
Spiking: To a 100 µL aliquot of plasma in a glass tube, add the internal standard (e.g., this compound-d5) and vortex briefly. For calibration standards and quality control samples, add the appropriate concentration of this compound stock solution.
-
Extraction:
-
Phase Separation: Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer it to a clean glass tube.[10]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile:Isopropanol:Water). Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to a glass autosampler vial and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM ammonium acetate.[11]
-
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and its internal standard must be optimized.
-
Example Transition for this compound [M+H]+: m/z 331.3 -> [Fragment ion]
-
Data Presentation: Summary of Validation Parameters
The following tables summarize typical acceptance criteria and example data for a validated this compound assay.
Table 1: Linearity, Range, and Sensitivity
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Calibration Model | Linear, weighted (1/x²) | R² > 0.995 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| LLOQ | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 1.0 ng/mL |
Table 2: Accuracy and Precision
| Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|
| LLOQ QC | 1.0 | -5.2% | 11.8% |
| Low QC | 3.0 | 2.5% | 8.5% |
| Mid QC | 100 | 1.1% | 6.2% |
| High QC | 800 | -3.4% | 4.9% |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ).
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Mean Matrix Factor (MF) | IS-Normalized MF |
|---|---|---|---|
| Low QC | 88.5% | 0.78 (Suppression) | 0.99 |
| High QC | 91.2% | 0.81 (Suppression) | 1.02 |
Acceptance Criteria: Recovery should be consistent and precise. The CV of the IS-Normalized Matrix Factor should be ≤15%.
Diagram: Troubleshooting Decision Tree for Inaccurate Results
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unitn.it [iris.unitn.it]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Monopalmitin and 2-Monopalmitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 1-monopalmitin and 2-monopalmitin, two isomeric monoglycerides. While structurally similar, the position of the palmitoyl group on the glycerol backbone significantly influences their biological functions. This document synthesizes experimental data to highlight these differences, offering insights for research and development in pharmacology and biotechnology.
Core Biological Activities: An Overview
This compound has demonstrated notable anticancer properties, particularly in lung cancer models. Its mechanisms of action include the induction of cell cycle arrest and apoptosis through the activation of specific signaling pathways. In contrast, available research on 2-monopalmitin points towards a role in lipid metabolism and endocannabinoid system modulation, with a notable lack of antimicrobial activity observed in studies where its counterpart, 1-monomyristin, was active.
Comparative Biological Activity Data
The following tables summarize the key biological activities and quantitative data for this compound and 2-monopalmitin based on published experimental findings.
Table 1: Anticancer Activity
| Parameter | This compound | 2-Monopalmitin | Reference |
| Cell Lines Tested | A549, SPC-A1, H460, H1299 (Human Lung Cancer) | Not Reported | [1] |
| Effect | Inhibits cell proliferation, induces G2/M arrest, and promotes caspase-dependent apoptosis.[1][2][3] | Not Reported | |
| IC50 (Lung Cancer Cells) | 50-58 µg/mL | Not Reported | [1] |
| Mechanism of Action | Activator of the PI3K/Akt pathway, inhibitor of P-glycoprotein (P-gp), induces protective autophagy.[1][3][] | Not Reported |
Table 2: Antimicrobial Activity
| Organism | This compound (analog 1-Monomyristin) | 2-Monopalmitin | Reference |
| Staphylococcus aureus | Active | Inactive | [5] |
| Aggregatibacter actinomycetemcomitans | Active | Inactive | [5] |
| Escherichia coli | Less active than 2-monomyristin | Inactive | [5] |
| Candida albicans | Active | Inactive | [5] |
Table 3: Enzymatic Activity
| Enzyme | Substrate | Vmax | Reference |
| Monoglyceride Acyltransferase | rac-1-Monopalmitoylglycerol | Lower than 2-monopalmitoylglycerol | [6] |
| Monoglyceride Acyltransferase | 2-Monopalmitoylglycerol | Higher than rac-1-monopalmitoylglycerol | [6] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis in Lung Cancer Cells
This compound exerts its anticancer effects by modulating the PI3K/Akt signaling pathway. The diagram below illustrates the proposed mechanism leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. This compound promotes lung cancer cells apoptosis through PI3K/Akt pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new assay procedure for monoglyceride acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Monopalmitin and Other Monoacylglycerols in Drug Delivery
A deep dive into the performance, experimental backing, and cellular interactions of key monoacylglycerols for researchers, scientists, and drug development professionals.
In the landscape of lipid-based drug delivery systems, monoacylglycerols (MAGs) have carved a significant niche owing to their biocompatibility, biodegradability, and ability to enhance the solubility and bioavailability of poorly water-soluble drugs. This guide provides a comparative analysis of 1-Monopalmitin against other commonly employed monoacylglycerols—Glyceryl Monooleate (GMO), Glyceryl Monostearate (GMS), and 1-Monocaprylin—offering a comprehensive overview of their performance backed by experimental data.
Performance Comparison at a Glance
The selection of a monoacylglycerol for a drug delivery system is contingent on the specific requirements of the drug and the desired release profile. The fatty acid chain length and degree of saturation are critical factors influencing the physicochemical properties of the resulting drug carrier.
| Monoacylglycerol | Chemical Formula | Key Characteristics & Applications in Drug Delivery |
| This compound | C₁₉H₃₈O₄ | A saturated 16-carbon chain monoacylglycerol. Known to form stable solid lipid nanoparticles (SLNs) and can influence cellular pathways, including the PI3K/Akt pathway and P-glycoprotein activity.[1] |
| Glyceryl Monooleate (GMO) | C₂₁H₄₀O₄ | An unsaturated 18-carbon chain monoacylglycerol. Widely used for forming liquid crystalline phases (cubosomes, hexosomes) and nanoemulsions, offering high drug-loading capacity and mucoadhesive properties.[2][3] |
| Glyceryl Monostearate (GMS) | C₂₁H₄₂O₄ | A saturated 18-carbon chain monoacylglycerol. Commonly used in the formulation of stable SLNs and as a matrix-forming agent for controlled-release applications.[4][5] |
| 1-Monocaprylin | C₁₁H₂₂O₄ | A saturated 8-carbon chain (medium-chain) monoacylglycerol. Its shorter chain length can lead to different drug solubility and release characteristics compared to long-chain monoacylglycerols. |
Quantitative Data Summary
The following tables summarize key performance indicators for drug delivery systems formulated with different monoacylglycerols. It is important to note that these values are derived from various studies and direct comparison should be made with caution due to differing experimental conditions, model drugs, and formulation techniques.
Table 1: Particle Size and Polydispersity Index (PDI)
| Monoacylglycerol | Drug Delivery System | Model Drug | Particle Size (nm) | PDI | Reference |
| Glyceryl Monostearate | SLNs | Docetaxel | ~100 | Low | [4] |
| Glyceryl Monostearate | SLNs | Dibenzoyl Peroxide | 194.6 ± 5.03 | - | |
| Glyceryl Monostearate | SLNs | Erythromycin | 220 ± 6.2 | - | |
| Glyceryl Monostearate | SLNs | Triamcinolone Acetonide | 227.3 ± 2.5 | - | |
| Glyceryl Monooleate | Cubosomes | Oridonin | ~200 | Narrow | [6] |
Table 2: Encapsulation Efficiency and Drug Loading
| Monoacylglycerol | Drug Delivery System | Model Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Glyceryl Monostearate | SLNs | Docetaxel | Excellent | - | [4] |
| Glyceryl Monostearate | SLNs | Dibenzoyl Peroxide | 80.5 ± 9.45 | 0.805 ± 0.093 | |
| Glyceryl Monostearate | SLNs | Erythromycin | 94.6 ± 14.9 | 0.946 ± 0.012 | |
| Glyceryl Monostearate | SLNs | Triamcinolone Acetonide | 96 ± 11.5 | 0.96 ± 0.012 | |
| Glyceryl Monooleate | Cubosomes | Oridonin | > 85 | - | [6] |
Table 3: In Vitro Drug Release
| Monoacylglycerol | Drug Delivery System | Model Drug | Release Profile | Reference |
| Glyceryl Monostearate | SLNs | Docetaxel | 68% in 24 hours (controlled release) | [4] |
| Glyceryl Monooleate | Cubosomes | Oridonin | ~80% in 24 hours (sustained release) | [6] |
| Trimyristin (comparison) | SLNs | Porphyrin | Faster release than GMO cubosomes | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are outlines of key experimental protocols used in the characterization of monoacylglycerol-based drug delivery systems.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation
This method avoids the use of organic solvents, making it a "green" synthesis approach.[4]
-
Lipid Melting: The solid lipid (e.g., Glyceryl Monostearate) and the drug are melted together at a temperature above the lipid's melting point.
-
Aqueous Phase Preparation: A hot aqueous surfactant solution is prepared at the same temperature.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification: The SLN dispersion can be purified by methods like dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
The quantification of the amount of drug successfully incorporated into the nanoparticles is a critical parameter.
-
Separation of Free Drug: The nanoparticle dispersion is centrifuged at high speed to pellet the nanoparticles. The supernatant containing the free, unencapsulated drug is carefully collected.
-
Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%): [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%): [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
The dialysis bag method is a commonly used technique to assess the release of a drug from a nanoparticle formulation over time.[8]
-
Preparation of Dialysis Bag: A dialysis membrane with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles is prepared.
-
Sample Loading: A known amount of the drug-loaded nanoparticle dispersion is placed inside the dialysis bag.
-
Release Medium: The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., UV-Vis or HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Cellular Uptake and Cytotoxicity Assays
These assays are essential to evaluate the interaction of the drug delivery system with cells and its potential toxicity.
-
Cellular Uptake:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The cells are then incubated with the nanoparticle formulation (often containing a fluorescently labeled drug or lipid) for various time points.
-
After incubation, the cells are washed to remove non-internalized nanoparticles.
-
The amount of internalized nanoparticle-associated drug can be quantified by lysing the cells and measuring the fluorescence or drug concentration. Alternatively, qualitative analysis can be performed using fluorescence microscopy or flow cytometry.
-
-
Cytotoxicity (MTT Assay):
-
Cells are seeded in 96-well plates and incubated with different concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated to allow viable cells to convert the MTT into formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Signaling Pathways and Cellular Interactions
Monoacylglycerols are not merely passive carriers; they can actively interact with and modulate cellular signaling pathways, which can have significant implications for drug delivery and therapeutic efficacy.
P-glycoprotein (P-gp) Modulation
P-glycoprotein is an efflux pump that actively transports a wide range of drugs out of cells, contributing to multidrug resistance in cancer and limiting drug absorption.[9] Certain monoacylglycerols have been shown to inhibit P-gp activity.
Caption: Monoacylglycerols inhibiting P-glycoprotein-mediated drug efflux.
Studies have shown that monoolein and monostearin can inhibit the function of P-glycoprotein, thereby increasing the intracellular concentration of co-administered drugs that are P-gp substrates. This inhibitory effect can be a valuable attribute for overcoming multidrug resistance in cancer therapy.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and apoptosis. Some monoacylglycerols, such as glycerol monolaurate (GML), have been found to modulate this pathway.
Caption: Glycerol monolaurate modulating the NF-κB signaling pathway.
Glycerol monolaurate has been shown to suppress the activation of the NF-κB signaling pathway induced by lipopolysaccharide (LPS), thereby reducing inflammation and apoptosis.[10] This anti-inflammatory property could be beneficial in drug delivery applications targeting inflammatory diseases.
Stability of Monoacylglycerol-Based Formulations
The stability of a drug delivery system is paramount to ensure its safety and efficacy over its shelf life. Stability testing evaluates the physical and chemical integrity of the formulation under various environmental conditions.
Stability Testing Protocol
Stability studies are typically conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.[11]
-
Storage Conditions: Samples of the drug-loaded nanoparticle formulation are stored at different temperature and humidity conditions, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for analysis.
-
Parameters to be Monitored:
-
Physical Appearance: Visual inspection for any changes in color, phase separation, or aggregation.
-
Particle Size and PDI: Measured by dynamic light scattering (DLS) to detect any particle growth or aggregation.
-
Zeta Potential: To assess changes in surface charge, which can affect stability.
-
Drug Content and Encapsulation Efficiency: To determine if there is any drug degradation or leakage from the nanoparticles.
-
Crystalline Structure: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to monitor changes in the lipid matrix's crystallinity.
-
Conclusion
This compound and other monoacylglycerols are versatile excipients for the development of effective drug delivery systems. The choice of a specific monoacylglycerol should be guided by a thorough understanding of its physicochemical properties and how they align with the therapeutic goals. This compound and Glyceryl Monostearate, being saturated, tend to form more stable solid nanoparticles, which are well-suited for controlled drug release. Glyceryl Monooleate, with its unsaturated chain, is ideal for creating liquid crystalline phases with high drug-loading capacities. Medium-chain monoacylglycerols like 1-Monocaprylin may offer different solubility and release profiles that could be advantageous for certain drugs. Furthermore, the ability of these lipids to interact with cellular pathways, such as inhibiting efflux pumps, adds another layer of functionality that can be harnessed to improve drug efficacy. The experimental protocols and data presented in this guide provide a foundational framework for researchers to compare, select, and optimize monoacylglycerol-based formulations for their specific drug delivery challenges.
References
- 1. eurofins.it [eurofins.it]
- 2. Bioadhesive drug delivery systems. I. Characterisation of mucoadhesive properties of systems based on glyceryl mono-oleate and glyceryl monolinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative studies on glycerol monooleate- and phytantriol-based cubosomes containing oridonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
A Comparative Guide to Emulsifiers for Nanoparticle Stabilization: 1-Monopalmitin and Its Alternatives
For researchers, scientists, and drug development professionals, the choice of emulsifier is a critical parameter in the formulation of stable and effective nanoparticle-based drug delivery systems. This guide provides a comparative analysis of 1-Monopalmitin against other commonly used emulsifiers—Polysorbate 80, Soy Lecithin, and Pluronic F68—for the stabilization of solid lipid nanoparticles (SLNs). The following sections present a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in the selection of the most suitable emulsifier for your research needs.
Performance Comparison of Emulsifiers
The stability and physicochemical characteristics of nanoparticles are significantly influenced by the choice of emulsifier. Key performance indicators include particle size, polydispersity index (PDI), and zeta potential. A smaller particle size can enhance bioavailability, a low PDI indicates a homogenous population of nanoparticles, and a zeta potential of approximately ±30 mV is generally considered indicative of good colloidal stability.[1] The following tables summarize quantitative data from various studies to facilitate a comparison between this compound (often used in the form of Glyceryl Monostearate - GMS) and other common emulsifiers.
Table 1: Performance of this compound (Glyceryl Monostearate) in Solid Lipid Nanoparticle (SLN) Stabilization
| Lipid Matrix | Co-Emulsifier/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Glyceryl Monostearate | Tween 40 | 490 - 2410 | 0.02 - 0.65 | +2.8 to +8.8 | [2] |
| Glyceryl Monostearate | Soy Lecithin | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Performance of Polysorbate 80 in Solid Lipid Nanoparticle (SLN) Stabilization
| Lipid Matrix | Co-Emulsifier/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Tristearin | - | Not Specified | Not Specified | Not Specified | [4] |
| Not Specified | Sorbitan Oleate | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | [5] |
| Glyceryl Behenate | Soy Lecithin | 140.5 ± 1.02 | 0.218 ± 0.01 | +28.6 ± 8.71 | [6] |
Table 3: Performance of Soy Lecithin in Solid Lipid Nanoparticle (SLN) Stabilization
| Lipid Matrix | Co-Emulsifier/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Glyceryl Monostearate | - | Not Specified | Not Specified | Not Specified | [3] |
| Glyceryl Behenate | Tween 80 | 140.5 ± 1.02 | 0.218 ± 0.01 | +28.6 ± 8.71 | [6] |
Table 4: Performance of Pluronic F68 in Solid Lipid Nanoparticle (SLN) Stabilization
| Lipid Matrix | Co-Emulsifier/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Precirol® ATO 5 | Gelucire® 44/14 | 75 - 95 | < 0.3 | Not Specified | [1] |
| Poly(D,L-lactic-co-glycolic acid) (PLGA) | - | Not Specified | Not Specified | Not Specified | [7] |
Note: Direct comparison of data across different studies should be approached with caution due to variations in experimental conditions, including lipid matrix composition, drug loading, and preparation methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines common protocols for the preparation of solid lipid nanoparticles using the discussed emulsifiers.
Hot Homogenization Method for this compound (Glyceryl Monostearate) Stabilized SLNs
This method involves the emulsification of a molten lipid phase into a hot aqueous surfactant solution.[4][8][9]
-
Preparation of Phases:
-
Lipid Phase: this compound (Glyceryl Monostearate) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase: The aqueous solution containing the emulsifier (e.g., a co-emulsifier like Tween 40) is heated to the same temperature as the lipid phase.
-
-
Pre-emulsification: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 700 rpm) to form a coarse oil-in-water emulsion.[2]
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication for a specific duration (e.g., 15 minutes with pulse on-off cycles) to reduce the particle size to the nanometer range.[2]
-
Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
Emulsification-Solvent Evaporation Method for Polysorbate 80 Stabilized Nanoparticles
This technique is suitable for encapsulating both hydrophilic and lipophilic drugs.[10][11][12][13]
-
Preparation of Phases:
-
Organic Phase: The lipid and the lipophilic drug are dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).
-
Aqueous Phase: Polysorbate 80 is dissolved in an aqueous medium.
-
-
Emulsification: The organic phase is emulsified in the aqueous phase using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or continuous stirring. This leads to the precipitation of the lipid as nanoparticles.
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Thin-Film Hydration Method for Soy Lecithin Stabilized Liposomes
This method is commonly used for the preparation of liposomes, a type of lipid nanoparticle.
-
Film Formation: Soy lecithin and the drug are dissolved in a suitable organic solvent in a round-bottom flask. The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer by gentle rotation of the flask. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Cold Homogenization Method for Pluronic F68 Stabilized Nanoparticles
This method is particularly advantageous for thermosensitive drugs as it avoids high temperatures during the homogenization process.[14]
-
Preparation of Lipid Microparticles: The drug is incorporated into the molten lipid. This mixture is then rapidly cooled using liquid nitrogen or dry ice to form a solid lipid-drug matrix. This solid mass is then ground into microparticles.
-
Dispersion: The lipid microparticles are dispersed in a cold aqueous solution containing Pluronic F68.
-
Homogenization: The dispersion is subjected to high-pressure homogenization at or below room temperature. The high shear forces break down the microparticles into nanoparticles.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential biological interactions of these nanoparticles, the following diagrams have been generated using Graphviz.
Experimental Workflow for Nanoparticle Preparation
Signaling Pathways Potentially Modulated by Lipid Nanoparticles
Lipid nanoparticles are known to interact with cells and can influence various signaling pathways, which is particularly relevant for drug delivery applications in cancer therapy. The PI3K/Akt and MAPK pathways are central to cell proliferation and survival and are often dysregulated in cancer.[15][16][17][18][19] The NF-κB pathway is a key regulator of inflammation and immune responses and can also be activated by lipid nanoparticles.[20][21][22][23]
Conclusion
The selection of an appropriate emulsifier is paramount for the successful formulation of stable and effective solid lipid nanoparticles. This compound (Glyceryl Monostearate) is a viable option, particularly due to its biocompatibility. However, Polysorbate 80, Soy Lecithin, and Pluronic F68 each offer distinct advantages and have been extensively studied, providing a wealth of formulation data. The optimal choice will ultimately depend on the specific drug candidate, the desired nanoparticle characteristics, and the intended application. This guide provides a foundational comparison to assist researchers in making an informed decision for their nanoparticle stabilization needs. Further empirical investigation is always recommended to determine the best-performing emulsifier for a specific formulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nasetjournal.com [nasetjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 7. Colloidal stability of pluronic F68-coated PLGA nanoparticles: a variety of stabilisation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Validating the Inhibitory Effect of 1-Monopalmitin on P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Monopalmitin's performance as a P-glycoprotein (P-gp) inhibitor against other well-established alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for their applications.
Unveiling this compound's Potential in Overcoming Multidrug Resistance
This compound, a monoacylglycerol, has emerged as a compound of interest for its potential to inhibit P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells.[1] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3][4] By inhibiting P-gp, compounds like this compound can potentially restore the sensitivity of resistant cancer cells to chemotherapy.
Studies have indicated that this compound can increase the intracellular accumulation of known P-gp substrates, such as Rhodamine-123 and Daunorubicin, in a dose-dependent manner in intestinal Caco-2 cells.[1] This suggests a direct or indirect inhibitory effect on P-gp's efflux function. Furthermore, this compound has been shown to induce apoptosis in lung cancer cells with an IC50 ranging from 50-58 μg/mL, while exhibiting low toxicity to normal cells.[1]
Comparative Analysis of P-glycoprotein Inhibitors
To provide a clear perspective on the potential of this compound, this section compares its activity with that of well-characterized P-gp inhibitors. While a specific IC50 value for the direct inhibition of P-gp by this compound is not yet established in the literature, its ability to enhance substrate accumulation is a key indicator of its inhibitory potential.
| Inhibitor | Chemical Class | IC50 for P-gp Inhibition | Key Characteristics |
| This compound | Monoacylglycerol | Not yet determined | Increases accumulation of P-gp substrates (Rhodamine-123, Daunorubicin); Induces apoptosis in cancer cells with low toxicity to normal cells.[1] |
| Verapamil | Phenylalkylamine (First-generation) | ~2.5 - 10 µM | A calcium channel blocker, one of the first identified P-gp inhibitors.[3][4][5][6] |
| Cyclosporin A | Cyclic peptide (First-generation) | ~3.2 - 7.63 µM | An immunosuppressant with significant P-gp inhibitory activity.[7][8] |
| PSC 833 (Valspodar) | Cyclosporin D analog (Second-generation) | ~0.29 - 5.7 µM | A non-immunosuppressive and more potent and specific P-gp inhibitor compared to Cyclosporin A.[3][8][9][10] |
Experimental Protocols for Validating P-gp Inhibition
Accurate and reproducible experimental design is crucial for validating the inhibitory effect of any compound on P-gp. Below are detailed methodologies for key assays.
Caco-2 Cell Permeability Assay
This assay is widely used to predict in vivo drug absorption and to study the involvement of transporters like P-gp.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[11][12][13]
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[13]
-
Transport Study:
-
The test compound (e.g., this compound) and a known P-gp substrate (e.g., Digoxin) are added to the apical (A) or basolateral (B) side of the monolayer.
-
The transport of the substrate is measured in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
Samples are collected from the receiver compartment at specific time points and the concentration of the substrate is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A B-to-A/A-to-B efflux ratio significantly greater than 2 suggests the involvement of an efflux transporter like P-gp. A reduction in this efflux ratio in the presence of the test compound indicates P-gp inhibition.
Rhodamine 123 Efflux Assay
This is a fluorescence-based assay to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.
-
Cell Seeding: P-gp overexpressing cells (e.g., MCF7/ADR) and the parental non-resistant cell line (e.g., MCF7) are seeded in 96-well plates.
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a positive control (e.g., Verapamil).
-
Rhodamine 123 is added to the cells and incubated for a specific period (e.g., 30-60 minutes) to allow for cellular uptake.[6][14]
-
The cells are then washed with a cold buffer to stop the uptake and efflux.
-
The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the control (untreated cells) indicates inhibition of P-gp-mediated efflux.[6]
Daunorubicin Accumulation Assay
Daunorubicin is a chemotherapeutic agent and a fluorescent P-gp substrate. This assay is similar to the Rhodamine 123 efflux assay.
-
Cell Seeding: P-gp overexpressing and parental cells are seeded in appropriate culture vessels.
-
Assay Procedure:
-
Cells are treated with the test inhibitor (e.g., this compound) at various concentrations.
-
Daunorubicin is added and the cells are incubated to allow for its accumulation.
-
After incubation, cells are washed to remove extracellular Daunorubicin.
-
The intracellular fluorescence of Daunorubicin is quantified using a fluorescence microscope, plate reader, or flow cytometry.
-
-
Data Analysis: An enhanced intracellular accumulation of Daunorubicin in the presence of the test compound signifies P-gp inhibition.
Visualizing the Mechanisms and Workflows
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Cyclosporine-inhibitable Blood-Brain Barrier Drug Transport Influences Clinical Morphine Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of P-glycoprotein mediated drug accumulation in multidrug resistant CCRF VCR-1000 cells by chemosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Cyclosporine A Inhibition of the Distribution of a P-Glycoprotein PET Ligand, 11C-Verapamil, into the Maternal Brain and Fetal Liver of the Pregnant Nonhuman Primate: Impact of Tissue Blood Flow and Site of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOLVO introducing PSC 833 the specific P-gp inhibitor and new drug transporter services (mouse Bcrp1, OAT3, OCT2-metformin) - News - Solvo Biotechnology [solvobiotech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
cross-validation of different analytical methods for 1-Monopalmitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification and characterization of 1-Monopalmitin: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the experimental protocols, presents comparative performance data, and discusses the advantages and limitations of each method.
Introduction to this compound and its Analysis
This compound, a monoacylglycerol consisting of glycerol and palmitic acid, is an important intermediate in lipid metabolism and is utilized as an emulsifier in the food, pharmaceutical, and cosmetic industries. Accurate and precise quantification of this compound is essential for understanding its physiological roles, ensuring product quality, and in the formulation of lipid-based drug delivery systems. The analytical challenges in its determination often lie in its separation from other lipid species and its lack of a strong UV chromophore.
Comparative Performance of Analytical Methods
The performance of HPLC, GC-MS, and qNMR for the analysis of this compound is summarized in the tables below. The data presented is a compilation from various studies on this compound and structurally similar monoacylglycerols.
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Parameter | HPLC-ELSD | GC-MS (after derivatization) | Quantitative ¹H-NMR |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 10 µg/mL | 5 - 20 ng/L | ~10 µM |
| Limit of Quantification (LOQ) | 0.6 - 30 µg/mL | 20 - 50 ng/L | ~30 µM |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 15% | < 5% |
Table 2: Advantages and Disadvantages of Analytical Methods for this compound
| Method | Advantages | Disadvantages |
| HPLC-ELSD | - Good for non-volatile compounds- No derivatization required- Relatively low cost | - Lower sensitivity compared to MS- Non-linear detector response may require curve fitting |
| GC-MS | - High sensitivity and selectivity- Provides structural information- Established and robust method | - Requires derivatization for volatility- High temperatures can degrade sample- Potential for matrix effects[1] |
| Quantitative ¹H-NMR | - Non-destructive- No derivatization required- Provides structural and quantitative data simultaneously- High precision and accuracy | - Lower sensitivity than MS-based methods- Higher instrumentation cost- Potential for signal overlap in complex mixtures |
Experimental Protocols
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the analysis of non-volatile compounds like this compound without the need for derivatization.
Sample Preparation:
-
Dissolve a known weight of the sample in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two or more solvents is typically used. For example, a gradient of water and acetonitrile/methanol can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
ELSD Conditions:
-
Nebulizer Temperature: 30-50 °C.
-
Evaporator Temperature: 50-70 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.
Quantification: Quantification is typically performed using an external standard calibration curve. Due to the non-linear response of the ELSD, a logarithmic or quadratic fit of the calibration curve is often necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of this compound, but requires a derivatization step to increase its volatility.
Sample Preparation and Derivatization (Silylation):
-
Accurately weigh the sample into a reaction vial.
-
Add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).[2]
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.[2]
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of 300-320 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Quantification: Quantification is performed using an internal standard calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Quantitative ¹H-NMR Spectroscopy
qNMR is a powerful technique for the direct quantification of this compound in solution without the need for derivatization or separation.
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
Acquisition Time: Long enough to ensure high digital resolution.
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * Purity_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
IS = Internal Standard
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical method.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-ELSD is a practical choice for routine quality control when high sensitivity is not paramount and a non-destructive, derivatization-free method is preferred.
-
GC-MS is the method of choice for trace-level quantification and when structural confirmation is required, despite the need for derivatization.
-
Quantitative ¹H-NMR offers a powerful, non-destructive, and highly precise method for the absolute quantification of this compound in pure samples or simple mixtures, serving as an excellent reference method.
Researchers and drug development professionals should consider the trade-offs between sensitivity, specificity, sample throughput, cost, and the need for structural information when selecting the most appropriate analytical technique for their specific application.
References
A Comparative Guide to Lipid-Based Drug Delivery: Evaluating 1-Monopalmitin Liposomes Against Other Carriers
For researchers, scientists, and drug development professionals, the choice of a drug delivery vehicle is a critical determinant of a therapeutic's success. Lipid-based carriers, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have emerged as leading candidates for enhancing the delivery of a wide array of therapeutic agents. This guide provides a comparative analysis of the efficacy of a potential 1-Monopalmitin-based carrier against these established platforms, supported by experimental data and detailed methodologies.
Comparison of Key Performance Metrics
The efficacy of a lipid-based carrier is evaluated based on several key parameters that influence its ability to successfully transport a drug to its target. The following tables summarize the quantitative data for conventional liposomes, SLNs, and NLCs, providing a benchmark for evaluating novel formulations.
| Parameter | Conventional Liposomes (e.g., Phosphatidylcholine-based) | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Hypothetical this compound Based Carrier (Inferred) |
| Drug Loading Capacity | Low to moderate; dependent on drug lipophilicity and encapsulation method. | Limited due to the crystalline structure of the solid lipid.[1] | Higher than SLNs due to the imperfect lipid matrix created by the blend of solid and liquid lipids.[2][3] | Potentially moderate, likely higher than conventional liposomes for lipophilic drugs due to its solid lipid nature. |
| Encapsulation Efficiency (%) | Highly variable (can be >90% with active loading, but often lower with passive methods).[4] | Generally high, especially for lipophilic drugs. | Typically higher than SLNs, as the liquid lipid component accommodates more drug molecules.[3] | Expected to be high for lipophilic drugs, given its solid lipid matrix. |
| Particle Size (nm) | 50 - 1000.[5] | 50 - 1000.[1] | 50 - 1000.[4] | Likely in the range of 100-500 nm, similar to other solid lipid nanoparticles. |
| Zeta Potential (mV) | Can be tailored from negative to positive by selecting appropriate lipids. | Typically negative due to the presence of fatty acids. | Similar to SLNs, generally in the negative range. | Expected to be slightly negative to neutral. |
| In Vitro Drug Release | Biphasic release is common: initial burst release followed by sustained release. | Often shows a more sustained release profile compared to liposomes, but can exhibit burst release.[6] | Release can be modulated by altering the solid-to-liquid lipid ratio, often providing a more controlled and sustained release than SLNs.[4] | Likely to exhibit a sustained release profile due to the solid matrix. |
| In Vivo Bioavailability | Can significantly enhance the bioavailability of poorly soluble drugs.[4] | Generally improves oral bioavailability of lipophilic drugs by promoting lymphatic transport.[7] | Often shows enhanced bioavailability compared to SLNs due to higher drug loading and stability.[8] | Expected to enhance the oral bioavailability of lipophilic drugs. |
| Stability | Can be prone to physical and chemical instability (e.g., fusion, aggregation, hydrolysis). | Good physical stability due to the solid lipid core, but can undergo polymorphic transitions leading to drug expulsion. | Improved stability over SLNs as the lipid blend reduces the tendency for crystallization and drug expulsion.[2] | Potentially good physical stability. |
Experimental Protocols
Accurate and reproducible data are the foundation of scientific comparison. Below are detailed methodologies for key experiments cited in the evaluation of lipid-based carriers.
Preparation of Lipid-Based Nanoparticles
1. Thin-Film Hydration (for Liposomes):
-
Procedure: The lipid components (e.g., phosphatidylcholine and cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The film is hydrated with an aqueous buffer (which may contain the hydrophilic drug) by gentle rotation above the lipid transition temperature. The resulting multilamellar vesicles are then typically downsized by extrusion through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a specific diameter.
2. High-Pressure Homogenization (for SLNs and NLCs):
-
Procedure: The lipid phase (solid lipid for SLNs; solid and liquid lipid for NLCs) containing the lipophilic drug is melted. This molten lipid phase is then dispersed in a hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion. This pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a temperature above the melting point of the lipid. The resulting hot nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form solid nanoparticles.[9]
Characterization of Lipid-Based Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques.
-
Protocol: The nanoparticle suspension is diluted with deionized water to an appropriate concentration. The particle size distribution (Z-average diameter and Polydispersity Index, PDI) is measured by DLS, which analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The zeta potential, an indicator of surface charge and colloidal stability, is determined by measuring the electrophoretic mobility of the particles in an applied electric field using ELS.[9]
2. Encapsulation Efficiency and Drug Loading Capacity:
-
Method: Centrifugation or dialysis followed by quantification of the unencapsulated drug.
-
Protocol: The nanoparticle formulation is subjected to ultracentrifugation or dialysis to separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug. The amount of free drug in the supernatant or dialysate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency (EE%) and drug loading capacity (LC%) are calculated using the following formulas:
-
EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
LC% = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag diffusion technique.
-
Protocol: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions. The concentration of the released drug in the collected samples is then analyzed by a suitable method like HPLC or UV-Vis spectrophotometry. The cumulative percentage of drug release is plotted against time.
Visualizing Structures and Workflows
To better understand the concepts discussed, the following diagrams illustrate the structures of the different lipid-based carriers and a typical experimental workflow.
Figure 1: Structural comparison of lipid-based drug carriers.
Figure 2: General experimental workflow for nanoparticle evaluation.
The Potential of this compound in Lipid-Based Carriers
This compound is a glyceride of palmitic acid, a saturated fatty acid. Its solid nature at physiological temperatures makes it a candidate for forming the core of SLNs and NLCs. Monoglycerides, in general, are recognized as important components in lipid-based formulations and can act as stabilizers and penetration enhancers.[10]
The inclusion of this compound in a lipid nanoparticle formulation could offer several potential advantages:
-
Enhanced Stability: As a solid lipid, it could contribute to a more stable nanoparticle structure, potentially reducing drug leakage compared to conventional liposomes.
-
Improved Drug Loading: For lipophilic drugs, the solid lipid matrix provided by this compound could offer a higher loading capacity.
-
Sustained Release: The solid matrix would likely lead to a more controlled and sustained release of the encapsulated drug.
-
Biocompatibility: this compound is generally recognized as safe (GRAS), suggesting good biocompatibility.
However, a potential limitation could be a lower drug loading capacity compared to NLCs if used as the sole solid lipid in an SLN, due to the formation of a more perfect crystalline structure. Blending this compound with a liquid lipid to form an NLC could mitigate this issue.
References
- 1. Solid lipid nanoparticles: a versatile approach for controlled release and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 5. azonano.com [azonano.com]
- 6. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Monopalmitin
The following guide provides essential safety and logistical information for the proper disposal of 1-Monopalmitin, tailored for researchers, scientists, and drug development professionals. The primary principle for handling laboratory waste is to formulate a disposal plan before any procedure begins.[1] This ensures safety and compliance with federal, state, and local regulations.[1][2]
Hazard Assessment and Safety Precautions
While some assessments classify this compound as not hazardous, its toxicological properties have not been fully investigated.[2][3] Therefore, it is prudent to handle it with caution, limiting exposure and employing appropriate personal protective equipment (PPE).[2]
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents direct contact with eyes.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected before use and disposed of after contamination.[2][4] |
| Skin and Body | Protective clothing, lab coat, closed-toe shoes. | Minimizes the risk of skin contact.[2] |
| Respiratory | Use only in a chemical fume hood or well-ventilated area. | Avoids inhalation of dust or vapor.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Pure this compound: If the waste is pure, uncontaminated this compound, it should be collected in a dedicated waste container.
-
Contaminated this compound: If mixed with other substances (e.g., solvents, other chemicals), the entire mixture must be treated as hazardous waste. This waste must be segregated based on its hazard class (e.g., flammable, corrosive).[5] Never mix incompatible wastes in the same container.[1][5]
Step 2: Waste Containment
-
Collect solid this compound waste by scooping or sweeping it into a compatible, sealable container.[2]
-
Ensure the container is made of a material that does not react with the waste and has a secure screw cap.[5]
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound." If it's a mixture, list all constituents.[6]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]
-
The SAA must be at or near the point of waste generation and should be inspected weekly for any leaks.[5][6]
-
Ensure containers of incompatible materials are stored separately.[1]
Step 4: Final Disposal
-
Do Not Dispose in Trash or Drain: Given that the health hazards are not fully known, this compound should not be disposed of in the regular trash or down the sanitary sewer.[2][7] Hazardous chemicals must never be poured down the drain.[6]
-
Institutional Waste Collection: Arrange for pickup through your institution’s Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.[6][8] Adhere to all federal, state, and local regulations for disposal.[2]
Step 5: Empty Container Disposal
-
A container that held this compound is considered "empty" only after all waste has been removed by standard practice.[1]
-
If the chemical is deemed acutely hazardous by your institution, the container must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. indofinechemical.com [indofinechemical.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. image.indotrading.com [image.indotrading.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 1-Monopalmitin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Monopalmitin. It offers procedural guidance for safe operations and disposal, aiming to be a preferred source for laboratory safety and chemical handling.
Hazard Identification and First Aid
While one assessment suggests this compound is not classified as hazardous, its health and toxicological properties have not been fully investigated[1][2]. Therefore, it is crucial to exercise caution and limit exposure[1]. Avoid prolonged exposure and do not breathe in vapor[1].
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of running water and non-abrasive soap. A cool water rinse may be used. Cover the area with an emollient and seek medical attention.[1] Contaminated clothing should be washed before reuse[1]. |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping the eyelids open.[1] Contact lenses, if present, should be removed[1]. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to minimize the risk of exposure. The selection of specific PPE should be based on the concentration and amount of this compound being used[1].
| Body Part | PPE Recommendation |
| Respiratory | Use respirators approved by government standards like NIOSH (US) or CEN (EU).[1] |
| Hands | Wear chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[1] |
| Eyes | Wear protective safety goggles that are approved under appropriate government standards.[1] |
| Skin and Body | Wear protective clothing and chemical-resistant boots.[1] |
Operational Plan for Handling this compound
Adherence to standard laboratory safety practices is essential.
Preparation:
-
Ensure a safety shower and eye bath are readily accessible.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood with mechanical exhaust.[1]
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, well-ventilated place.[1]
Handling:
-
Avoid getting the substance in your eyes, on your skin, or on your clothing.[1]
-
Do not breathe in dust or vapor.[1]
-
Use mechanical pipetting devices; never pipette by mouth.[3]
-
Handle the substance carefully to minimize the creation of splashes or aerosols.[3]
Spill Response Procedure
In the event of a spill, follow these steps:
-
Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1]
-
For solid material, scoop it up. For liquid material, absorb it. Place the contained material into an appropriate container for disposal.[1]
-
Ventilate the area of the spill.[1]
-
Wash the affected spill area after the material has been completely picked up.[1]
-
If skin contact occurs, wash the skin immediately with plenty of water.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations[1]. While the product may not be classified as hazardous waste, it is recommended to consult with your institution's environmental health and safety department for specific guidance[2]. Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws[1].
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H38O4[4] |
| Molecular Weight | 330.5 g/mol [4] |
| Appearance | White powder[4] |
| Purity | >99%[5] |
| Storage | Freezer[5] |
Below is a workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
